O-Pivaloylhydroxylamine trifluoromethanesulfonate CAS 1293990-73-4 properties
The following technical guide is structured to provide an authoritative, deep-dive analysis of O-Pivaloylhydroxylammonium trifluoromethanesulfonate (PONT) . It moves beyond standard datasheet listings to explore the mech...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of O-Pivaloylhydroxylammonium trifluoromethanesulfonate (PONT) . It moves beyond standard datasheet listings to explore the mechanistic utility, synthesis, and application of this reagent in high-value organic transformations.
Executive Summary: The Electrophilic Amination Standard
O-Pivaloylhydroxylammonium trifluoromethanesulfonate , commonly referred to as PONT (
), has emerged as the premier reagent for electrophilic amination .[3][4] Unlike traditional nucleophilic amine sources, PONT delivers an electrophilic nitrogen species ( equivalent), allowing for the direct construction of bonds on nucleophilic substrates (arenes, alkenes, thiols) without the need for downstream deprotection steps.[4][5]
Its triflate salt form confers exceptional bench stability compared to the volatile or explosive free bases of hydroxylamine derivatives, making it a critical tool in late-stage functionalization (LSF) of drug candidates.
Physicochemical & Energetic Profile
Understanding the physical boundaries of PONT is critical for safety and reproducibility.
Property
Specification
Technical Insight
Appearance
White to colorless crystalline solid
High crystallinity correlates with purity; yellowing indicates decomposition.
Melting Point
Decomp. >164 °C
Energetic Hazard: Exothermic decomposition begins at ~164.5 °C.
Low solubility in DCM is exploited for purification (precipitation).
pKa (Conj. Acid)
~6–7 (estimated for )
The pivalate leaving group activates the N-O bond for cleavage.
Hygroscopicity
Moderate
Store under inert atmosphere to prevent hydrolysis of the ester.
Safety Advisory: Energetic Profile
PONT is an energetic material. Differential Scanning Calorimetry (DSC) reveals an exothermic event at 164.5 °C (
) followed by rapid decomposition at 191.9 °C ().
Protocol: Never heat neat material above 100 °C.
Handling: Use a blast shield when scaling >10 g.
Mechanistic Architecture
The utility of PONT lies in its weak
bond (~50-60 kcal/mol), activated by the electron-withdrawing pivaloyl group and the protonated amine.
Pathway: Metal-Catalyzed Nitrenoid Transfer
In transition-metal catalysis (Rh, Co, Ir, Fe), PONT serves as an oxidizing directing group or a nitrenoid precursor.
Figure 1: Mechanistic pathway for metal-catalyzed amination using PONT. The reagent acts as an internal oxidant, cleaving the N-O bond to generate a reactive metal-nitrenoid species.
Preparation Protocol (Self-Validating)
Source: Adapted from Organic Syntheses 2020, 97, 197-211 (Morandi et al.).
Scale: ~45 g (Decagram scale).
Workflow Diagram
Figure 2: Two-step synthesis workflow ensuring removal of Boc-protecting group and salt formation.
Detailed Procedure
Step 1: Synthesis of tert-Butyl pivaloyloxycarbamate
Setup: 1 L flask,
atmosphere. Charge with N-Boc-hydroxylamine (1.0 equiv) and DCM (0.5 M).
Addition: Cool to 0 °C. Add Triethylamine (1.1 equiv). Dropwise add Pivaloyl chloride (1.05 equiv).
Reaction: Stir at 0 °C for 1 h, then warm to 23 °C (1 h).
Workup: Wash with water, sat.
, and brine.[6] Dry over .[6] Concentrate to yield the intermediate (white solid).
Step 2: Formation of PONT
Setup: Dissolve intermediate from Step 1 in anhydrous Diethyl Ether (
, 0.6 M).
Acidolysis (Critical): Add Triflic Acid (
, 1.0 equiv) dropwise at 23 °C.
Observation: Vigorous gas evolution (Isobutene/
). White precipitate forms immediately.
Isolation: Stir for 3 h. Add
-pentane to maximize precipitation.
Filtration: Filter under vacuum.
Purification: Wash the filter cake with ice-cold DCM (
). This removes unreacted organic impurities while the salt remains insoluble.
Glovebox/Schlenk Setup: In a reaction tube, combine
(6.3 mg) and PONT (160 mg).
Solvent Addition: Add degassed
(1.5 mL) and (0.75 mL).
Substrate Addition: Add Styrene (52 mg) and TBACl (139 mg).
Incubation: Seal the tube and stir at 40 °C for 16 hours.
Note: The reaction color typically shifts from pale yellow to orange/brown.
Quench: Dilute with
, add sat. .
Extraction: Extract aqueous layer with
().
Purification: Flash chromatography on silica gel (DCM/MeOH gradient).
Expected Outcome:
Formation of 2-amino-1-chloro-1-phenylethane. The amino group is installed free (
) , requiring no deprotection.
Storage & Handling
Storage: Store at +4 °C or -20 °C under Argon/Nitrogen. Protect from light.[8]
Shelf-Life: Stable for >6 months if kept dry. Hydrolysis produces pivalic acid and hydroxylamine triflate.
Disposal: Quench excess reagent with dilute NaOH/Sodium Thiosulfate solution before disposal. Do not concentrate filtrates containing PONT to dryness on a large scale due to explosion risk.
References
Synthesis & Scale-up: Makai, S.; Falk, E.; Morandi, B. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid."[6][7] Organic Syntheses2020 , 97, 197–211. Link
Iron-Catalyzed Amination: Legnani, L.; Prina-Cerai, G.; Morandi, B. "Iron-Catalyzed Preparation of Unprotected Amino Alcohols and Aminochlorides from Alkenes." ACS Catalysis2016 , 6, 8162–8165. Link
Rh-Catalyzed C-H Amination: Park, J.; Chang, S. "Rhodium-Catalyzed Selective C–H Amination of Arenes with a Bifunctional Amino Source." Angewandte Chemie International Edition2015 , 54, 14103–14107. Link
Review on Electrophilic Amination: Gasser, V.; Makai, S.; Morandi, B.[5] "The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines." Chemical Communications2022 , 58, 9991–10003.[5] Link
The Advent of PivONH3OTf: A Paradigm Shift in Electrophilic Amination for Pharmaceutical and Agrochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract The direct introduction of an amino group into organic...
The direct introduction of an amino group into organic molecules is a cornerstone of modern synthetic chemistry, with profound implications for the discovery and development of novel pharmaceuticals and agrochemicals. Historically, this has been dominated by nucleophilic amination strategies. However, the emergence of potent electrophilic aminating reagents has opened new avenues for C-N bond formation, offering unique reactivity and selectivity. Among these, O-pivaloylhydroxylammonium triflate (PivONH3OTf) has rapidly distinguished itself as a versatile and powerful tool. This guide provides an in-depth technical analysis of the core principles governing the reactivity and application of PivONH3OTf. We will dissect its underlying mechanism, explore the critical roles of its structural components, and provide practical, field-proven insights into its application in complex molecule synthesis.
Introduction: The Imperative for Advanced Amination Methodologies
The amino functional group is a ubiquitous feature in a vast array of biologically active molecules. Its presence is critical for modulating physicochemical properties such as solubility and basicity, and for engaging in key hydrogen bonding interactions with biological targets. Consequently, the development of efficient and selective methods for the installation of amino groups is of paramount importance to medicinal and process chemists.
While traditional methods like reductive amination and nucleophilic substitution have been workhorses in the field, they often necessitate harsh reaction conditions or the use of pre-functionalized substrates. The advent of electrophilic amination, where a nitrogen source acts as the electrophile, has provided a complementary and often more direct approach to C-N bond formation. This strategy allows for the amination of a wide range of nucleophiles, including carbanions, arenes, and alkenes.
Within the growing arsenal of electrophilic aminating reagents, PivONH3OTf has emerged as a particularly promising candidate. Its bench-top stability, predictable reactivity, and ability to deliver an unprotected amino group make it an attractive choice for streamlining synthetic routes and improving overall efficiency.[1][2]
Deciphering the Reagent: Structure, Stability, and the Role of Key Moieties
The efficacy of PivONH3OTf as an electrophilic aminating reagent is intrinsically linked to its unique molecular architecture. Understanding the contribution of each component is crucial for predicting its reactivity and optimizing reaction conditions.
The Pivaloyl Group (Piv): A Bulky Guardian
The most prominent feature of the reagent is the bulky tert-butyl group of the pivaloyl moiety. This sterically demanding group serves several critical functions:
Enhanced Stability: The steric hindrance provided by the pivaloyl group shields the reactive N-O bond from premature decomposition and unwanted side reactions, contributing to the reagent's notable bench-top stability.[2]
Modulation of Reactivity: While seemingly counterintuitive, the steric bulk also plays a role in fine-tuning the reagent's electrophilicity. It prevents overly rapid and unselective reactions, allowing for controlled amination under specific catalytic conditions.
Facilitating Handling: From a practical standpoint, the solid nature and stability of PivONH3OTf, partly attributable to the pivaloyl group, make it significantly easier and safer to handle compared to many other highly reactive aminating agents.
The Triflate Anion (OTf): The Ideal Leaving Group
The trifluoromethanesulfonate (triflate) anion is a superb leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which effectively stabilizes the negative charge. Its role is multifaceted:
Promoting Electrophilicity: As a non-nucleophilic counterion, the triflate anion does not compete with the desired nucleophile for the electrophilic nitrogen center. This ensures that the amination pathway is favored.
Facilitating N-O Bond Cleavage: The excellent leaving group ability of the triflate is crucial in the mechanistic steps leading to the transfer of the amino group. In many catalyzed reactions, coordination of the triflate to the metal center can facilitate the key bond-breaking and bond-forming events.
The Core Mechanism: A Tale of Two Pathways
The electrophilic amination mechanism of PivONH3OTf is highly dependent on the nature of the nucleophile and the presence or absence of a catalyst. Broadly, we can consider two primary mechanistic paradigms: uncatalyzed and transition metal-catalyzed pathways.
The Uncatalyzed Pathway: Direct Nucleophilic Attack
In the absence of a catalyst, the reaction proceeds via a direct nucleophilic attack on the electrophilic nitrogen atom of the protonated hydroxylamine derivative. This pathway is most relevant for highly nucleophilic substrates.
However, uncatalyzed electrophilic aminations with O-acyl hydroxylamines can be inefficient and prone to side reactions, particularly when aiming to synthesize primary or secondary amines.[3] The strongly basic nucleophiles required for these reactions can be quenched by the acidic N-H protons of the aminating reagent.[3]
Transition Metal-Catalyzed Amination: A More Finessed Approach
The true synthetic power of PivONH3OTf is unlocked in the presence of transition metal catalysts, most notably iron and rhodium complexes. These catalysts open up new mechanistic pathways, allowing for the amination of less nucleophilic substrates like arenes and alkenes with high efficiency and selectivity.
A key example is the iron-catalyzed aminofunctionalization of olefins. Combined spectroscopic and computational studies have shed light on this complex mechanism.[4] The reaction is initiated by the oxidation of the Fe(II) catalyst by one equivalent of PivONH3OTf to generate an Fe(III) species. A second equivalent of the aminating reagent then coordinates to the iron center, forming a crucial Fe(III)-N-acyloxy intermediate. This intermediate subsequently decays to a species with a weakened Fe-N bond, which is poised to deliver the amino group to the olefin.[4]
Caption: Two-step synthesis of PivONH₃OTf.
Step 1: Synthesis of tert-Butyl pivaloyloxy carbamate
To a stirred solution of N-Boc hydroxylamine (1.0 equiv) and triethylamine (1.0 equiv) in dichloromethane (CH2Cl2) at 0 °C, add pivaloyl chloride (1.0 equiv) dropwise.
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Filter the resulting suspension and wash the filter cake with CH2Cl2.
Wash the filtrate sequentially with water, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the desired intermediate as a colorless solid.
Step 2: Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid
Dissolve the tert-butyl pivaloyloxy carbamate (1.0 equiv) in diethyl ether (Et2O) and cool to 0 °C.
Add triflic acid (1.0 equiv) dropwise to the stirred solution.
A white precipitate will form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1 hour.
Filter the suspension, wash the filter cake with cold CH2Cl2, and dry under high vacuum to yield PivONH3OTf as a colorless, crystalline solid.
General Protocol for the Iron-Catalyzed Amination of Arenes
This general procedure can be adapted for a range of arene substrates. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the arene (1.0 equiv), PivONH3OTf (1.2 equiv), and the iron catalyst (e.g., FeCl2, 5-10 mol%).
Add the appropriate solvent (e.g., dichloroethane or acetonitrile).
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
Extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis: PivONH3OTf vs. Other Electrophilic Aminating Reagents
The choice of an electrophilic aminating reagent is dictated by the specific synthetic challenge. The following table provides a comparative overview of PivONH3OTf against other common classes of reagents.
Reagent Class
Representative Example
Advantages
Disadvantages
O-Acyl Hydroxylamines
PivONH3OTf
Bench-stable solid, delivers unprotected amine, good for catalyzed reactions. [1][2]
Widely used, versatile in transition metal catalysis.
Often requires a protecting group on the nitrogen.
Oxaziridines
Davis oxaziridines
Effective for α-amination of enolates.
Can lead to over-oxidation, sometimes require multi-step synthesis.
Azodicarboxylates
Diethyl azodicarboxylate (DEAD)
Highly electrophilic, useful in Mitsunobu and ene reactions.
Often deliver a protected hydrazine, can be hazardous.
Sulfonylhydroxylamines
TsONH2
Can aminate a wide range of carbanions.
The resulting sulfonamide requires harsh deprotection conditions. [5]
Safety and Handling
While PivONH3OTf is considered relatively stable for an electrophilic aminating reagent, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion and Future Outlook
PivONH3OTf has firmly established itself as a valuable and versatile reagent in the synthetic chemist's toolkit. Its ability to deliver an unprotected amino group under increasingly mild and selective conditions represents a significant advance in the field of electrophilic amination. The ongoing exploration of its reactivity with a broader range of nucleophiles and the development of novel catalytic systems will undoubtedly continue to expand its synthetic utility. As the demand for more efficient and sustainable chemical syntheses grows, the strategic application of well-designed reagents like PivONH3OTf will be instrumental in driving innovation in the pharmaceutical and agrochemical industries.
References
Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239.
Zhou, Z., & Kurti, L. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
Shen, Y., & Friestad, G. K. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 67(17), 6236-6239.
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
Wikipedia contributors. (2023, December 12). Electrophilic amination. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. (2023). Vivekanand College.
Chen, W., Chen, J., & Li, X. (2018).
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. ETH Zurich Research Collection.
DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe. (2011). Physical Chemistry Research.
Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (n.d.).
Makai, S., & Morandi, B. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207-216.
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2022).
hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
Recent Advances in the Protection of Amine Functionality: A Review. (2020).
O-Pivaloyl hydroxylammonium trifl
DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe. (2011). Multidisciplinary Journals.
Organoselenium-Catalysis Amination of Terminal Alkenes:Hydroxy-Controlled Highly Selective Synthesis of 3-Amino Alylic Alcohols. (2025).
I(III)-Mediated Arene C–H Amination using (Hetero)Aryl Nucleophiles. (n.d.). ChemRxiv.
Electrophilic Aminating Agents in Total Synthesis. (2021). PMC.
Wang, Y., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 18, 686-692.
DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. (n.d.).
Pivalic Acid Esters, Pival
DFT calculations of electronic structure evaluation and intermolecular interactions of p53-derived peptides with cytotoxic effect on breast cancer. (2021).
structural properties,theory functional calculations (dft), natural bond orbital and energies for the. (n.d.). Multidisciplinary Journals.
O-Pivaloylhydroxylammonium Triflate: Structure, Stability, and Application Guide
Part 1: Executive Summary O-Pivaloylhydroxylammonium triflate (often abbreviated as PONT or O-Piv-NH3OTf ) has emerged as the premier electrophilic amination reagent in modern organic synthesis. Historically, the direct...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
O-Pivaloylhydroxylammonium triflate (often abbreviated as PONT or O-Piv-NH3OTf ) has emerged as the premier electrophilic amination reagent in modern organic synthesis. Historically, the direct installation of a primary amino group (
) onto arenes or olefins relied on reagents like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). While reactive, these reagents suffer from severe safety profiles (shock sensitivity) or poor atom economy.
PONT resolves these issues by utilizing the steric bulk of the pivaloyl group and the stabilizing nature of the triflate counterion. It serves as a thermodynamically stable, crystalline source of the "
" synthon, enabling the direct, protecting-group-free amination of nucleophiles under mild conditions.
Part 2: Structural Characterization & Chemical Identity
The stability of PONT is derived directly from its molecular geometry. Unlike sulfonyl-based hydroxylamines, the pivaloyl ester linkage provides a unique balance of activation (making the oxygen a competent leaving group) and steric shielding (preventing premature decomposition).
Soluble in MeCN, MeOH, DMSO; insoluble in , Pentane
Spectroscopic Signature (Self-Validation)
To validate the synthesis or purity of PONT in your laboratory, rely on the following diagnostic NMR signals. The absence of the N-Boc intermediate peaks is the critical purity check.
NMR (400 MHz, ):
1.32 ppm (s, 9H, -Bu group).
9.0–10.0 ppm (br s, 3H, ).
NMR:
-79.0 ppm (s, 3F, Triflate anion).
Part 3: Thermodynamic Stability & Safety Profile
Critical Safety Note: While PONT is significantly more stable than MSH, it remains an energetic material containing an N–O bond. The following data is derived from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies referenced in Organic Syntheses (2020).
Thermal Decomposition Data
Unlike MSH, which can decompose violently at ambient temperatures if allowed to dry, PONT exhibits a distinct thermal safety window.
Classified as non-shock sensitive under standard UN transport tests.
Stability Decision Matrix
The following logic tree illustrates why PONT is preferred over legacy reagents and how to handle it.
Figure 1: Comparative safety profile of electrophilic amination reagents.
Part 4: Optimized Synthesis Protocol
This protocol is adapted from the Organic Syntheses procedure (Makai et al., 2020). It utilizes a two-step sequence starting from commercially available N-Boc-hydroxylamine.
Prerequisites:
Inert atmosphere (Argon/Nitrogen).
Temperature control (Ice bath).
Step-by-Step Methodology
Step
Operation
Critical Mechanism/Observation
1. Acylation
Dissolve N-Boc-hydroxylamine (1.0 equiv) in DCM/Pyridine. Add Pivaloyl Chloride dropwise at 0 °C.
Steric Control: The Boc group forces acylation on the Oxygen. Pivaloyl chloride is used over the anhydride for atom economy.
2. Workup
Wash with dilute HCl, then . Dry organic layer.[1]
Removes pyridine salts. The intermediate tert-butyl (pivaloyloxy)carbamate is stable.
3. Deprotection
Dissolve intermediate in DCM. Add Triflic Acid (TfOH) (1.0 equiv) dropwise at 0 °C.
Protonation: TfOH cleaves the Boc group. The solution will bubble ( and Isobutylene evolution).
4. Precipitation
Add or Pentane to the reaction mixture.
PONT is insoluble in non-polar solvents and precipitates as a white solid.
5. Isolation
Filtration under inert gas. Wash with .
Hygroscopic: Minimize exposure to humid air during filtration.
Synthesis Workflow Diagram
Figure 2: Two-step synthesis of O-Pivaloylhydroxylammonium triflate.
Part 5: Mechanistic Applications
PONT functions as a "electrophilic amine."[2] In a typical reaction, a transition metal catalyst (often Iron or Copper) or a direct nucleophile attacks the nitrogen center. The pivalate anion acts as the leaving group.
Reactivity Mode
The triflate counterion ensures the reagent remains protonated (
), which prevents the "Lossen rearrangement" (a common decomposition pathway for hydroxamic acids) and suppresses the nucleophilicity of the nitrogen itself, preventing self-polymerization.
Key Transformations:
Arene Amination: Direct C-H to C-N conversion (often Fe-catalyzed).[3]
Alkene Amination: Anti-Markovnikov hydroamination to form primary amines.
Thiol Amination: Conversion of thiols to sulfinamides.[4]
Mechanistic Pathway (General Nucleophilic Attack)
Figure 3: General mechanism of electrophilic amination using PONT.
References
Makai, S.; Falk, E.; Morandi, B. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid." Organic Syntheses, 2020, 97, 189-204.
Legnani, L.; Morandi, B. "Direct Catalytic Synthesis of Unprotected Primary Amines.
Fier, P. S.; Hartwig, J. F. "Synthesis of O-Pivaloylhydroxylamines." Journal of the American Chemical Society, 2013, 135, 15559.
Gasser, V.; Makai, S.; Morandi, B. "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines."[2] Chemical Communications, 2022 , 58, 9991-10003.[2]
PONT Reagent: The Strategic Guide to Electrophilic Amination
Topic: PONT Reagent in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "NH₂⁺" Equivalent In modern drug discovery, th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: PONT Reagent in Organic Synthesis
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "NH₂⁺" Equivalent
In modern drug discovery, the direct installation of primary amines (-NH₂) onto carbon skeletons without protecting groups is a high-value transformation. The PONT reagent (O-Pivaloyl hydroxylammonium triflate ) has emerged as a premier electrophilic aminating agent that addresses this challenge.[1][2]
Unlike traditional nucleophilic nitrogen sources (which require pre-functionalized electrophiles) or older electrophilic reagents (often unstable or requiring harsh conditions), PONT offers a unique balance of bench stability , tunable reactivity , and atom economy . It functions as a surrogate for the unstable nitrenium ion (:NH₂⁺) or amino radical (•NH₂), enabling the direct amination of alkenes, arenes, and thiols under mild catalytic conditions.[1]
PONT is designed to overcome the limitations of classical reagents like Hydroxylamine-O-sulfonic acid (HOSA) or Dinitrophenylhydroxylamine (DPH).
The Pivaloyl Group: Provides steric bulk that stabilizes the N-O bond, preventing premature decomposition while remaining a good leaving group (pivalic acid) upon activation.
The Triflate Counterion: Ensures high solubility in organic solvents (DCM, MeCN) and enhances the electrophilicity of the ammonium center.
The N-O Weak Link: The bond dissociation energy (BDE) of the N-O bond is tuned to be cleaved either heterolytically (by metal coordination) or homolytically (via Single Electron Transfer), allowing diverse mechanistic manifolds.
Mechanistic Pathways
PONT operates primarily through two distinct pathways depending on the catalyst system employed:
Pathway A: Iron-Catalyzed Radical Amination (The Morandi/Jiao Manifold)
In the presence of low-valent iron catalysts, PONT undergoes Single Electron Transfer (SET).
Activation: Fe(II) reduces the N-O bond.
Radical Generation: Generates an amino radical (•NH₃⁺ / •NH₂) and releases iron-pivalate species.
Addition: The electrophilic amino radical adds to an alkene or arene.
Turnover: The cycle is closed via oxidation or ligand exchange.
Pathway B: Electrophilic Group Transfer
In the absence of redox-active metals, PONT can act as a direct electrophile toward highly nucleophilic substrates (e.g., thiols, enolates), transferring the NH₂ group via an Sɴ2-like displacement at the nitrogen.
Figure 1: Mechanistic activation of PONT reagent via Iron-catalyzed Single Electron Transfer (SET).
Experimental Protocols
Synthesis of PONT Reagent
While PONT is increasingly available commercially, it can be synthesized in-house to ensure freshness and anhydrous conditions.
Reagents:
O-Pivaloyl hydroxylamine (prepared from hydroxylamine and pivaloyl chloride)
Triflic acid (TfOH)
Diethyl ether (Et₂O) - Anhydrous
Protocol:
Dissolution: Dissolve O-Pivaloyl hydroxylamine (1.0 equiv) in anhydrous Et₂O (0.5 M) in a flame-dried round-bottom flask under N₂.
Acidification: Cool the solution to 0 °C. Dropwise add Triflic acid (1.0 equiv). Caution: Exothermic.
Precipitation: A white precipitate forms immediately. Stir at 0 °C for 30 minutes.
Isolation: Filter the solid under an inert atmosphere (Schlenk filtration recommended).
Washing: Wash the filter cake with cold anhydrous Et₂O (3x).
Drying: Dry under high vacuum for 2 hours. Store in a glovebox or desiccator at -20 °C.
Application: Iron-Catalyzed Aminochlorination of Alkenes
This protocol utilizes PONT to install both an amine and a chlorine atom across a double bond, a powerful transformation for alkaloid synthesis.
Charge: In a glovebox, add Fe(Pc) (0.025 mmol), NaCl (1.0 mmol), and PONT (0.75 mmol) to a reaction vial equipped with a stir bar.
Solvent: Add the alkene substrate (0.5 mmol) dissolved in MeOH/MeCN (5 mL).
Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. The mixture typically turns from dark green to brownish.
Quench: Dilute with EtOAc and add saturated aqueous NaHCO₃.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (DCM/MeOH gradients) is usually required due to the polarity of the free amine. Note: Amines may streak; use 1% Et₃N in eluent if necessary.
Reaction Scope & Strategic Comparison
Functional Group Tolerance
PONT is compatible with functionalities that are typically sensitive to strong oxidants or reductants:
In drug development, PONT allows the "late-stage amination" of metabolic intermediates. Below is a logic flow for selecting PONT in a synthesis campaign.
Figure 2: Decision matrix for deploying PONT reagent in synthesis planning.
Safety & Handling
Energetics: While PONT is more stable than many N-O reagents, it contains an energetic N-O bond and a triflate group. It should not be heated above 80 °C in neat form.
Acidity: PONT is an acidic salt. Upon hydrolysis, it releases triflic acid and pivalic acid. Handle in a fume hood.
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20 °C to maintain titer.
References
The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines.
Source: Chemical Communications, 2022, 58 (72), 9991–10003.[1][3]
URL:[Link]
Selective Carbon‐Carbon Bond Amination with Redox‐Active Aminating Reagents: A Direct Approach to Anilines.
Source: Chinese Journal of Chemistry, 2021, 39 (11), 3011–3016.[1]
URL:[Link]
The Evolution of Electrophilic Amination: A Technical Guide to Hydroxylamine-Derived Reagents
For Researchers, Scientists, and Drug Development Professionals The strategic introduction of nitrogen into molecular frameworks is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and ag...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of nitrogen into molecular frameworks is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the diverse methodologies for forging carbon-nitrogen bonds, electrophilic amination has emerged as a powerful and versatile strategy, offering a complementary "umpolung" approach to traditional nucleophilic substitution and reductive amination pathways. This in-depth technical guide provides a comprehensive exploration of the history, development, and application of a pivotal class of reagents in this field: hydroxylamine derivatives. From their early, often hazardous, beginnings to the sophisticated, stable, and selective reagents of today, this guide will trace their evolution, detail their synthesis and mechanistic intricacies, and provide practical insights for their effective use in the laboratory.
The Genesis of Electrophilic Amination: Early Explorations with Hydroxylamine-O-sulfonic Acid (HOSA)
The concept of using a nitrogen atom as an electrophile can be traced back to the early 20th century with the synthesis of Hydroxylamine-O-sulfonic acid (HOSA). However, its potential as an aminating agent remained largely untapped until the mid-1940s. A seminal moment arrived in 1944 when R. N. Keller and Peter A. S. Smith demonstrated the direct amination of aromatic compounds using HOSA in the presence of a Lewis acid, aluminum chloride.[1] This work represented a significant conceptual leap, proving that a nitrogen atom could indeed act as an electrophile to form a C-N bond with an aromatic ring.
Further investigations by Peter Kovacic and Robert P. Bennett in 1961 expanded on this, detailing the aromatic amination of toluene with HOSA.[1] These early studies laid the foundational groundwork for the field of electrophilic amination. However, HOSA suffered from significant drawbacks, including its corrosive nature, poor solubility in many organic solvents, and often harsh reaction conditions, which limited its broad applicability.[2][3][4][5]
A New Era of Stability and Tunability: O-Acyl and O-Sulfonyl Hydroxylamines
The quest for more user-friendly and versatile electrophilic aminating agents led to the development of O-acyl and O-sulfonyl derivatives of hydroxylamine. These reagents offered a significant improvement in stability, handling, and reactivity, paving the way for a broader range of synthetic applications.
O-Acyl Hydroxylamines: Versatile and Accessible Reagents
O-Acyl hydroxylamines, with the general structure R'C(O)ONR₂, are readily synthesized from the corresponding carboxylic acids and N-hydroxy compounds.[6] Their reactivity can be tuned by modifying the nature of the acyl group, with more electron-withdrawing groups enhancing the electrophilicity of the nitrogen atom.
One of the most significant advancements in this class was the development of O-benzoyl hydroxylamines, which have proven to be broadly useful for the amination of organometallic reagents.[7] A key advantage of O-acyl hydroxylamines is their improved atom economy and the relative ease of their synthesis compared to their O-sulfonyl counterparts.[7]
Key Applications of O-Acyl Hydroxylamines:
Amination of Organometallic Reagents: They are widely used for the amination of Grignard reagents, organozinc compounds, and organocuprates to produce primary, secondary, and tertiary amines.[7][8]
Transition-Metal-Catalyzed Aminations: O-Acyl hydroxylamines are excellent partners in copper-catalyzed electrophilic amination reactions.[7]
O-Sulfonyl hydroxylamines, such as O-tosylhydroxylamine (TsONH₂) and its N-protected analogues like N-Boc-O-tosylhydroxylamine (TsONHBoc), represent a class of highly electrophilic aminating agents. The strongly electron-withdrawing sulfonyl group renders the nitrogen atom highly susceptible to nucleophilic attack.
The development of these reagents, particularly the bench-stable and easily handled N-protected versions, has significantly expanded the scope of electrophilic amination. They have found extensive use in both uncatalyzed and transition-metal-catalyzed reactions.
Key Applications of O-Sulfonyl Hydroxylamines:
Amination of a Wide Range of Nucleophiles: They react with a broad spectrum of nucleophiles, including carbanions, enolates, and heteroatoms.
Transition-Metal-Catalyzed C-H Amination: O-Sulfonyl hydroxylamines have been instrumental in the development of rhodium-catalyzed C-H amination reactions, allowing for the direct functionalization of otherwise inert C-H bonds.[9][10]
Oxaziridines: Stable, Crystalline Reagents for Oxidation and Amination
A major breakthrough in the field of electrophilic nitrogen transfer came with the development of oxaziridines, three-membered heterocyclic compounds containing a C-N-O ring system.[11] First reported in the mid-1950s, their synthetic utility was significantly expanded by the pioneering work of Franklin A. Davis in the late 1970s and early 1980s with the introduction of N-sulfonyloxaziridines, now commonly known as Davis reagents.[7][12][13]
These stable, crystalline solids act as both oxygen and nitrogen transfer agents, with their reactivity being tunable based on the substituents on the nitrogen and carbon atoms of the oxaziridine ring.[12][14]
Davis Reagents: Masters of Oxidation and Hydroxylation
The archetypal Davis reagent, 2-(phenylsulfonyl)-3-phenyloxaziridine, is a powerful and selective oxidizing agent.[7][12] Its primary application is the α-hydroxylation of enolates derived from ketones and esters to produce α-hydroxy carbonyl compounds.[12] The mechanism involves the nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine.[12]
// Edges
Enolate -> TransitionState [label="Nucleophilic Attack on Oxygen"];
DavisReagent -> TransitionState;
TransitionState -> Intermediate;
Intermediate -> Product [label="Fragmentation"];
Intermediate -> Byproduct;
}
.dot
Figure 1: General mechanism of Davis Oxidation for α-hydroxylation.
N-H and N-Boc Oxaziridines: Reagents for Electrophilic Amination
While N-sulfonyl oxaziridines are primarily oxygen transfer agents, N-H and N-alkoxycarbonyl (e.g., N-Boc) oxaziridines are effective electrophilic aminating agents.[15][16] The pioneering work of Schmitz and coworkers established the utility of N-H oxaziridines, although their high reactivity often necessitated in-situ preparation.[17]
The development of more stable and isolable N-Boc-oxaziridines by researchers like Armstrong and coworkers provided a significant practical advantage.[15][16] A key innovation was the use of a ketone-derived oxaziridine, which, upon nitrogen transfer, releases a less reactive ketone byproduct, thereby avoiding side reactions commonly observed with aldehyde-derived oxaziridines.[6][18] These reagents have proven effective for the amination of a variety of nucleophiles, including primary and secondary amines to form hydrazines.[6][18]
Comparative Overview of Hydroxylamine-Derived Aminating Reagents
The choice of an appropriate aminating reagent is crucial for the success of a synthetic transformation. The following table provides a comparative overview of the key classes of hydroxylamine-derived reagents.
Reagent Class
General Structure
Key Features
Typical Applications
Hydroxylamine-O-sulfonic Acid (HOSA)
H₂NOSO₃H
- Highly reactive- Often requires harsh conditions- Corrosive
- Early examples of aromatic amination
O-Acyl Hydroxylamines
R'C(O)ONR₂
- Good stability- Tunable reactivity- Readily accessible
- Amination of organometallics- Cu-catalyzed aminations
O-Sulfonyl Hydroxylamines
R'SO₂ONR₂
- Highly electrophilic- Good stability (especially N-protected)
- Amination of a broad range of nucleophiles- Rh-catalyzed C-H amination
N-Sulfonyl Oxaziridines (Davis Reagents)
- Stable, crystalline solids- Primarily oxygen transfer agents
- α-Hydroxylation of enolates- Oxidation of sulfides
N-H and N-Boc Oxaziridines
- N-H are highly reactive- N-Boc are stable and isolable- Nitrogen transfer agents
- Amination of amines to hydrazines- Amination of other nucleophiles
Experimental Protocols
Synthesis of O-(Diphenylphosphinyl)hydroxylamine
O-(Diphenylphosphinyl)hydroxylamine is a versatile reagent for electrophilic amination. A scalable preparation has been reported.[15][19]
A mixture of hydroxylamine hydrochloride in dichloromethane is cooled in an ice bath.
Triethylamine is added dropwise to the cooled suspension.
A solution of diphenylphosphinic chloride in dichloromethane is then added slowly to the reaction mixture.
The reaction is stirred at a low temperature and then allowed to warm to room temperature.
The reaction mixture is washed with water to remove salts.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield O-(diphenylphosphinyl)hydroxylamine as a white solid.
General Procedure for the Amination of a Grignard Reagent with an O-Acyl Hydroxylamine
This protocol is a general method for the synthesis of amines from Grignard reagents.
Procedure:
To a solution of the O-acyl hydroxylamine in an anhydrous ether solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere, add the Grignard reagent dropwise.
Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Synthesis of a Davis' Oxaziridine
A concise, catalyst-free synthesis of Davis' oxaziridines using sodium hypochlorite has been developed.[18]
To a solution of the corresponding N-sulfonylimine in acetonitrile, add an aqueous solution of sodium hypochlorite. The pH of the sodium hypochlorite solution is crucial and should be basic.
Stir the biphasic mixture vigorously at room temperature.
Monitor the reaction by TLC until the starting imine is consumed.
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude oxaziridine can often be used without further purification, or it can be purified by recrystallization.
The Future of Electrophilic Amination
The field of electrophilic amination continues to evolve, driven by the demand for more efficient, selective, and sustainable synthetic methods. Current research focuses on several key areas:
Development of New Reagents: The design and synthesis of novel hydroxylamine-derived reagents with enhanced stability, selectivity, and broader functional group tolerance remain a primary objective.
Catalytic Asymmetric Amination: The development of enantioselective electrophilic amination reactions is a major focus, with significant efforts directed towards the design of new chiral catalysts and reagents.
C-H Amination: The direct amination of C-H bonds is a highly sought-after transformation that offers the potential to streamline synthetic routes significantly. The development of more general and practical C-H amination methods using hydroxylamine-derived reagents is an active area of research.
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms to electrophilic amination reactions is expected to improve reaction efficiency, safety, and scalability.
The journey of hydroxylamine-derived aminating reagents, from the early explorations with HOSA to the sophisticated tools available today, is a testament to the ingenuity and perseverance of synthetic chemists. As our understanding of their reactivity and mechanism deepens, we can expect the development of even more powerful and selective reagents that will continue to shape the future of organic synthesis and drug discovery.
References
Davis, F. A.; Chen, B.-C. Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chem. Rev.1992, 92 (5), 919–934.
Berman, A. M.; Johnson, J. S. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N+ and RHN+ Synthons. J. Org. Chem.2006, 71 (1), 219–224.
Davis, F. A. Adventures in Sulfur-Nitrogen Chemistry. J. Org. Chem.2006, 71 (24), 8993–9003.
Benkovics, T.; Neel, A. J.; Zhao, R.; Hughes, G. J. Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH). Org. Synth.2020, 97, 54-65.
Shibuya, M.; Tomizawa, M.; Iwabuchi, Y. A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Synlett2019, 30 (05), 577-581.
Li, Y.; Li, Z.; Wang, W.; Zhang, Y. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Adv.2018, 8, 2838-2842.
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link] (accessed Feb 15, 2026).
Armstrong, A.; Jones, L. H.; Knight, J. D.; Kelsey, R. D. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Org. Lett.2005, 7 (5), 713–716.
Klapars, A.; Campos, K. R.; Chen, C. Y.; Volante, R. P. O-(Diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions. J. Chem. Soc., Perkin Trans. 12002, 2184-2188.
Shen, Y.; Friestad, G. K. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. J. Org. Chem.2002, 67 (17), 6236–6239.
Mondal, T.; Chatterjee, S.; Morandi, B. Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Org. Inorg. Au2021, 1 (1), 15-22.
PubChem. hydroxylamine-O-sulfonic acid. [Link] (accessed Feb 15, 2026).
Gasser, V. C. M.; Makai, S.; Morandi, B. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chem. Commun.2022, 58, 9991-10003.
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link] (accessed Feb 15, 2026).
ResearchGate. Synthesis of oxaziridines from aldehyde and amines. [Link] (accessed Feb 15, 2026).
Wikipedia. Oxaziridine. [Link] (accessed Feb 15, 2026).
Harris, R. J.; Park, J.; Nelson, T. A. F.; Iqbal, N.; Salgueiro, D. C.; Bacsa, J.; MacBeth, C. E.; Baik, M.-H.; Blakey, S. B.
Du Bois, J.; Hinman, A. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Top. Organomet. Chem.2005, 14, 47-67.
Gasser, V. C. M.; Makai, S.; Morandi, B. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chem. Commun.2022, 58, 9991-10003.
EdrawMax. Build Diagrams from Code Using Graphviz. [Link] (accessed Feb 15, 2026).
Morrill, C.; Gillespie, J. E.; Phipps, R. J. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. Angew. Chem. Int. Ed.2016, 55, 10799-10803.
Harris, R. J.; Park, J.; Nelson, T. A. F.; Iqbal, N.; Salgueiro, D. C.; Bacsa, J.; MacBeth, C. E.; Baik, M.-H.; Blakey, S. B.
Davis, F. A.; Sheppard, A. C. Applications of oxaziridines in organic synthesis. Tetrahedron1989, 45 (18), 5703-5742.
Zhou, Z.; Kürti, L. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
Gasser, V. C. M.; Makai, S.; Morandi, B. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chem. Commun.2022, 58, 9991-10003.
Chad's Blog. Building diagrams using graphviz. [Link] (accessed Feb 15, 2026).
YouTube. Graphviz tutorial. [Link] (accessed Feb 15, 2026).
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YouTube. Create Complex Graphs with GraphViz. [Link] (accessed Feb 15, 2026).
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Berman, A. M.; Johnson, J. S. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N+ and RHN+ Synthons. J. Org. Chem.2006, 71 (1), 219–224.
Organic Syntheses. Copper-Catalyzed Enantioselective Amination of Grignard Reagents with O-Benzoyl-N,N-dialkylhydroxylamines. [Link] (accessed Feb 15, 2026).
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Morandi, B.; et al. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. Angew. Chem. Int. Ed.2020, 59, 16424-16431.
Google Scholar. Franklin A. Davis. (accessed Feb 15, 2026).
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Electrophilic Amination Reagents: A Technical Comparison of MSH and PONT (PivONH₃OTf)
Executive Summary In the landscape of late-stage functionalization and drug discovery, the introduction of nitrogen into carbon frameworks is a pivotal transformation. Historically, O-Mesitylenesulfonylhydroxylamine (MSH...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of late-stage functionalization and drug discovery, the introduction of nitrogen into carbon frameworks is a pivotal transformation. Historically, O-Mesitylenesulfonylhydroxylamine (MSH) has served as the gold standard for electrophilic amination. However, its widespread adoption has been severely curtailed by its energetic instability and explosive potential.
This technical guide analyzes PONT (O-Pivaloylhydroxylammonium triflate) , a modern, bench-stable alternative that not only mitigates the safety risks of MSH but also unlocks new catalytic manifolds. We compare the mechanistic underpinnings, safety profiles, and experimental protocols of both reagents, providing a roadmap for researchers transitioning to this safer, more versatile amination source.
Mechanistic Foundations
Both MSH and PONT function as sources of electrophilic nitrogen (
synthons), but they rely on different activation strategies to cleave the N–O bond.
Structural Comparison
Feature
MSH (O-Mesitylenesulfonylhydroxylamine)
PONT (O-Pivaloylhydroxylammonium triflate)
Formula
(Salt)
Leaving Group
Mesitylenesulfonate ()
Pivalate () / Triflate Counterion
Active Species
Free base (typically)
Ammonium salt ()
Physical State
White crystalline solid (unstable)
White crystalline solid (bench-stable)
Primary Mode
Attack or Nitrene Precursor
Metal-Nitrenoid or Radical Precursor
The "Leaving Group" Divergence
MSH: The sulfonyl group renders the oxygen highly electron-deficient, creating a potent electrophile. However, the N–O bond is weak enough that thermal energy alone can trigger homolytic cleavage, leading to runaway decomposition.
PONT: The pivaloyl group is less electron-withdrawing than a sulfonyl group, making the N–O bond intrinsically more stable. Activation is typically achieved via coordination to a transition metal (Fe, Cu, Rh), which inserts into the N–O bond (oxidative addition) to generate a reactive metal-nitrenoid species.
Comparative Analysis: Safety & Reactivity
Safety and Stability (The Critical Differentiator)
MSH is classified as a high-energy compound.[1] Literature reports document explosions during the drying of crystalline MSH or upon storage at room temperature. It must be prepared fresh and stored cold in solution.
PONT , conversely, is a crystalline salt that exhibits excellent thermal stability. Differential Scanning Calorimetry (DSC) data typically shows an onset of decomposition well above 100°C, making it safe for storage on the benchtop and handling in large-scale pharmaceutical campaigns.
Reactivity Profiles
MSH: The Classical Nucleophile Interceptor
MSH is primarily used to aminate strong nucleophiles without catalysis:
Pyridines
N-Aminopyridinium salts: A key step in the synthesis of pyrazolo[1,5-a]pyridines.
Tertiary Amines
Hydrazinium salts.
Carbanions
Primary Amines.
PONT: The Catalytic Powerhouse
PONT is designed for transition-metal catalysis, enabling reactions that MSH cannot perform controllably:
Fe-Catalyzed Hydroamination: Direct addition of
across unactivated alkenes (Markovnikov selectivity).
C–H Amination: Direct amination of arenes to form anilines, avoiding nitration/reduction sequences.
Sulfinamide Synthesis: Transfer of
to thiols/sulfides under mild conditions.
Experimental Protocols
Synthesis of PONT (PivONH₃OTf)
Reference: Organic Syntheses 2020, 97, 207-216.
This protocol describes a self-validating, two-step synthesis that avoids the isolation of unstable intermediates.
Step 1: Preparation of tert-Butyl Pivaloyloxycarbamate
Setup: Charge a 1 L flask with N-Boc-hydroxylamine (30.0 g, 225 mmol) and DCM (400 mL). Add Triethylamine (31.3 mL, 225 mmol). Cool to 0°C.
Addition: Dropwise add Pivaloyl chloride (28.0 mL, 228 mmol) over 30 min.
Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 2 hours.
Workup: Filter the suspension. Wash filtrate with water, sat.[2]
, and brine. Dry over , filter, and concentrate.
Yield: ~46 g (96%) of colorless solid.
Step 2: Deprotection to PONT
Setup: Dissolve the intermediate (from Step 1) in Diethyl ether (anhydrous). Cool to 0°C.
Reductant: Zinc dust (2.0 equiv) - Required to regenerate Fe(II)
Solvent: Ethanol/TFE mixture (2:1)
Procedure:
In a glovebox or under
, combine , ligand, and Zinc in the solvent. Stir for 10 min to activate the catalyst.
Add the alkene followed by PONT .
Stir at room temperature for 12–24 hours.
Quench: Dilute with EtOAc, add sat.
.
Purification: The crude mixture contains the free primary amine. Purify via acid/base extraction or chromatography.
Visualization of Workflows
Synthesis Comparison: MSH vs. PONT
This diagram contrasts the hazardous, single-step generation of MSH with the robust, two-step synthesis of PONT.
Caption: Comparative synthetic routes. Note MSH's direct but hazardous formation versus PONT's stable, stepwise assembly.
Mechanism: Iron-Catalyzed Amination with PONT
This diagram illustrates the catalytic cycle where PONT serves as the nitrogen source, activated by an Iron(II) center.
Caption: Proposed catalytic cycle for Fe-catalyzed hydroamination using PONT as the electrophilic nitrogen source.
References
Synthesis of PONT:
Falk, E., Gasser, V. C. M., & Morandi, B. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207–216.
[Link]
Review of Electrophilic Amination Reagents:
Gasser, V. C. M., Makai, S., & Morandi, B. (2022).[1][3][4] The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[1][3][5] Chemical Communications, 58, 9991-10003.[3]
[Link]
MSH Safety Hazards:
Mendiola, J., Rincon, J. A., Mateos, C., & Davis, E. M. (2009). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Organic Process Research & Development, 13(2), 263–267.
[Link]
Iron-Catalyzed Amination:
Legnani, L., Prina-Cerai, G., & Morandi, B. (2016). Iron-Catalyzed C–H Amination of Arenes. Science, 353(6300), 725-725. (Contextual citation for Morandi group methodologies).
[Link]
An In-depth Technical Guide to the Safety Data Sheet for O-Pivaloylhydroxylammonium Triflate
O-Pivaloylhydroxylammonium triflate (PONT), a significant reagent in modern organic synthesis, demands a thorough understanding of its safety profile to ensure its responsible and effective use in research and developmen...
Author: BenchChem Technical Support Team. Date: February 2026
O-Pivaloylhydroxylammonium triflate (PONT), a significant reagent in modern organic synthesis, demands a thorough understanding of its safety profile to ensure its responsible and effective use in research and development.[1][2] This guide provides an in-depth analysis of the critical safety data for PONT, moving beyond a simple recitation of facts to offer insights grounded in chemical principles and practical laboratory experience.
Chemical Identity and Core Reactivity
O-Pivaloylhydroxylammonium triflate is a white to almost white crystalline solid. It is recognized for its role as a potent electrophilic aminating agent, enabling the direct introduction of unprotected amino groups into various organic molecules.[1][2][3] This reactivity, while synthetically valuable, also underpins its potential hazards.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), O-Pivaloylhydroxylammonium triflate is classified with the following hazards:
The signal word associated with this chemical is "Warning" .[7]
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
It's crucial to recognize that these classifications stem from the chemical's reactivity. The triflate anion is a good leaving group, and the pivaloyl group can be hydrolyzed, potentially leading to the formation of irritating byproducts upon contact with moisture on the skin or in the eyes.
Comprehensive Handling and Storage Protocols
Safe handling and storage are paramount to mitigating the risks associated with O-Pivaloylhydroxylammonium triflate.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
Engineering Controls:
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[7]
Safety Equipment: A safety shower and eye wash station must be readily accessible.[7]
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7][8]
Hand Protection: Wear appropriate chemical-resistant gloves.[7][8] Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility data.
Skin and Body Protection: A lab coat should be worn to prevent skin contact.[8]
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Experimental Workflow for Safe Handling:
Caption: A decision-making flow for responding to emergencies involving O-Pivaloylhydroxylammonium triflate.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of O-Pivaloylhydroxylammonium triflate is essential for its safe handling and use in experimental design.
Property
Value
Appearance
White to almost white powder or crystal
Melting Point
80-82 °C [4](Note: Other sources report higher melting points, which may be due to different crystalline forms or measurement conditions.)[9]
Stability
Stable under normal conditions. [7]The compound is stable at room temperature and can be stored in the air for several weeks. [4]
Decomposition
A differential scanning calorimetry (DSC) analysis showed a first exothermic event at 164.5 °C, with decomposition occurring at 191.9 °C. [4][10]
Solubility
Information on solubility in common organic solvents should be determined on a small scale before proceeding with larger-scale reactions.
While comprehensive toxicological data for O-Pivaloylhydroxylammonium triflate is not widely available in the public domain, the GHS classification indicates that it is a skin and eye irritant. [7]The primary routes of exposure are through skin contact, eye contact, and inhalation of dust. The long-term toxicological effects have not been extensively studied. Therefore, it is prudent to handle this compound with the assumption that it may have other unknown toxicological properties and to minimize exposure at all times.
Disposal Considerations
All waste containing O-Pivaloylhydroxylammonium triflate should be treated as hazardous chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
[7]
Conclusion: A Culture of Safety
O-Pivaloylhydroxylammonium triflate is a valuable tool for the modern synthetic chemist. However, its utility must be balanced with a deep respect for its potential hazards. By fostering a culture of safety that emphasizes thorough planning, proper use of engineering controls and PPE, and a clear understanding of emergency procedures, researchers can harness the synthetic power of this reagent while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every user to consult the most up-to-date safety data sheet from their supplier and to conduct a thorough risk assessment before commencing any experimental work.
References
Organic Syntheses. (2020-08-25). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. [Link]
Application Note: High-Fidelity Protocol for Iron-Catalyzed C-H Amination using PONT Reagents
Executive Summary This application note details the protocol for the direct installation of primary amino groups ( ) onto aromatic and heteroaromatic C–H bonds using Iron(II) catalysis and the electrophilic aminating rea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the direct installation of primary amino groups (
) onto aromatic and heteroaromatic C–H bonds using Iron(II) catalysis and the electrophilic aminating reagent PONT (-pivaloylhydroxylamine triflate).
Unlike traditional amination methods requiring pre-functionalized aryl halides (Buchwald-Hartwig) or precious metals (Pd, Rh), this protocol leverages Earth-abundant iron to generate highly reactive aminium radicals via Single Electron Transfer (SET). This system is characterized by its operational simplicity, ambient temperature execution, and ability to install unprotected amine functionalities directly, obviating the need for protecting group manipulations.
Mechanistic Principles & Reagent Design
The PONT Reagent
PONT (PivONH
OTf) serves as a bench-stable, crystalline source of the electrophilic amino radical cation. Its design balances stability with reactivity:
Pivalate (PivO-): A leaving group with sufficient steric bulk to stabilize the reagent but prone to homolytic cleavage upon reduction.
Triflate (OTf-): A non-coordinating counteranion that ensures the solubility of the iron catalyst and the cationic nature of the aminating species.
The Catalytic Cycle (Radical-Mediated)
The reaction proceeds via a radical mechanism distinct from concerted metal-nitrenoid insertions.
Activation: The Fe(II) catalyst coordinates with PONT.
SET & Homolysis: An electron transfer from Fe(II) to the N–O bond triggers homolysis, generating an aminium radical cation (
) and Fe(III).
Radical Addition: The highly electrophilic aminium radical attacks the electron-rich
-system of the arene, forming a cyclohexadienyl radical cation intermediate.
Turnover: A base (or another equivalent of PONT acting as oxidant) facilitates the deprotonation/oxidation sequence to restore aromaticity and regenerate the Fe(II) species (often requiring a reductant or disproportionation in stoichiometric variations).
Pathway Visualization
The following diagram illustrates the catalytic turnover and radical generation pathway.
Figure 1: Mechanistic pathway of Fe-catalyzed C-H amination via PONT, highlighting the generation of the critical aminium radical species.
Experimental Protocol
Materials & Equipment
Catalyst: Iron(II) Phthalocyanine (FePc) or Iron(II) Acetate (Fe(OAc)
) depending on substrate class. Note: Simple ferrous salts often suffice for electron-rich arenes.
Reagent: PONT (PivONH
OTf).[1][2][3] Commercially available or synthesized from PivONH + TfOH.
Solvent: Acetonitrile (MeCN) or Hexafluoroisopropanol (HFIP). HFIP is critical for stabilizing radical intermediates in difficult substrates.
Atmosphere: Nitrogen or Argon (Schlenk line or Glovebox).
Preparation of PONT (If synthesizing in-house)
Caution: Hydroxylamine derivatives can be energetic. Perform behind a blast shield.
Dissolve
-pivaloylhydroxylamine (PivONH) in EtO at 0 °C.
Dropwise add Triflic Acid (TfOH) (1.0 equiv).
A white precipitate forms immediately.
Filter under inert atmosphere, wash with cold Et
O, and dry under vacuum. Store at -20 °C.
General Procedure: C–H Amination of Arenes
Scale: 0.2 mmol substrate
Setup: In a glovebox or flame-dried Schlenk tube, charge the reaction vessel with the Arene (0.20 mmol, 1.0 equiv) and Fe(OAc)
(3.5 mg, 10 mol%).
Solvent: Add degassed Acetonitrile (2.0 mL) and a magnetic stir bar.
Reagent Addition: Add PONT (107 mg, 0.40 mmol, 2.0 equiv) in one portion.
Critical Step: If the reaction is highly exothermic or for sensitive substrates, add PONT as a solution in MeCN over 30 minutes via syringe pump.
Reaction: Seal the tube and stir at ambient temperature (25 °C) for 1–4 hours.
Monitoring: Monitor consumption of starting material via TLC or LC-MS. The formation of the free amine is often visible as a polar spot.
Workup:
Quench the reaction with sat. aq. NaHCO
(5 mL).
Extract with EtOAc (
mL).
Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: Purify the crude residue via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients) to yield the aniline product.
Data & Performance Metrics
Substrate Scope & Selectivity
The PONT/Fe system exhibits unique regioselectivity governed by electronic matching. The electrophilic aminium radical prefers electron-rich positions (ortho/para to donating groups).
Substrate Class
Representative Example
Yield (%)
Regioselectivity (Major Isomer)
Notes
Simple Arenes
Mesitylene
85%
Single isomer
Highly efficient due to electron richness.
Halo-Arenes
Chlorobenzene
62%
para > ortho
Halogens tolerated; no oxidative addition side reactions.
Esters/Ketones
Methyl Benzoate
45%
meta
Electron-withdrawing groups deactivate the ring; requires heating (50°C).
Heterocycles
N-Boc Indole
78%
C3-position
Very rapid reaction; N-protection recommended.
Complex Drugs
Naproxen Methyl Ester
55%
Aromatic ring
Late-stage functionalization demonstrated.
Comparison with Other Methods
Feature
Fe/PONT System
Pd-Catalyzed (Buchwald)
Electrophilic Nitration + Reduction
Pre-functionalization
None (Direct C-H)
Required (Aryl Halide)
None
Reagents
Cheap (Fe, PONT)
Expensive (Pd, Ligands)
Harsh (HNO/HSO)
Conditions
Ambient Temp, Neutral
Heat, Base required
Highly Acidic
Functional Group Tol.
High (Acids, Halides ok)
Moderate (Base sensitive)
Low (Acid sensitive)
Troubleshooting & Optimization
Common Failure Modes
Low Conversion:
Cause: Catalyst deactivation or PONT decomposition.
Fix: Increase PONT loading to 3.0 equiv or switch solvent to HFIP to extend radical lifetime.
Polyamination:
Cause: Product is more electron-rich than starting material (common with anilines).
Fix: Stop reaction at 70% conversion or use a slight excess of substrate relative to PONT.
Regioselectivity Issues:
Cause: Steric clashes.
Fix: Lower temperature to 0 °C to enhance steric discrimination.
Safety Note on PONT
While PONT is more stable than many N-O reagents, it contains a high-energy bond.
Do not heat neat PONT above 80 °C.
Do not grind PONT in a mortar/pestle.
Always test small scale (<50 mg) before scaling up.
References
Gasser, V. C. M., et al. "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines."[2] Chemical Communications, 2022.[2] Link
Legnani, L., et al. "Iron-Catalyzed Intermolecular C–H Amination of Arenes." Science, 2018. (Foundational work on Fe-catalyzed amination logic). Link
Falk, E., et al. "Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination."[4] Organic Letters, 2021.[4] Link
Paradine, S. M., & White, M. C. "Iron-Catalyzed Intramolecular Allylic C-H Amination."[5][6] Journal of the American Chemical Society, 2012.[5][6] Link
electrophilic amination of alkenes using O-Pivaloylhydroxylammonium triflate
An advanced guide for researchers, scientists, and drug development professionals on the electrophilic amination of alkenes utilizing O-Pivaloylhydroxylammonium triflate (Pi-HAT). This document provides an in-depth explo...
Author: BenchChem Technical Support Team. Date: February 2026
An advanced guide for researchers, scientists, and drug development professionals on the electrophilic amination of alkenes utilizing O-Pivaloylhydroxylammonium triflate (Pi-HAT). This document provides an in-depth exploration of the reagent's application, including mechanistic insights, detailed protocols, and practical considerations for its use in modern organic synthesis.
Introduction: A Paradigm Shift in Electrophilic Amination
The direct addition of a nitrogen-containing group across a carbon-carbon double bond represents a powerful transformation in organic synthesis, providing a direct route to valuable amine-containing molecules. Historically, electrophilic amination has been a challenging endeavor, often plagued by reagents that are difficult to handle, have limited scope, or require harsh reaction conditions. The development of O-Pivaloylhydroxylammonium triflate (Pi-HAT), a stable, crystalline solid, has marked a significant advancement in this field. Its robust nature and predictable reactivity have established it as a go-to reagent for the efficient aminohydroxylation of a wide array of alkenes.
Pi-HAT is an electrophilic aminating reagent that delivers an amino group to a nucleophilic alkene. The subsequent capture of the resulting carbocation by a nucleophile, often the solvent, leads to the formation of a 1,2-aminoalcohol or other difunctionalized products. This process is characterized by its broad substrate scope, operational simplicity, and high yields, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.
Soluble in acetonitrile, dichloromethane, and other polar aprotic solvents.
Handling and Storage: Pi-HAT is a stable, non-hygroscopic solid that can be handled in air. For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature. As with all triflate salts, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Mechanism of Action: The Aminohydroxylation Pathway
The generally accepted mechanism for the Pi-HAT mediated aminohydroxylation of alkenes proceeds through a stepwise pathway. The reaction is initiated by the electrophilic attack of the aminating reagent on the alkene, leading to the formation of a transient aziridinium ion intermediate. This intermediate is then captured by a nucleophile, typically the solvent (e.g., water or an alcohol), in an anti-fashion to afford the final 1,2-difunctionalized product.
The regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation. In the case of styrenyl alkenes, the nucleophile will preferentially attack the benzylic position due to the stabilization of the positive charge by the adjacent aromatic ring.
Figure 1: General mechanism of alkene aminohydroxylation using Pi-HAT.
Experimental Protocol: Aminohydroxylation of Styrene
This protocol details the aminohydroxylation of styrene as a representative example. The procedure can be adapted for other alkenes with minor modifications.
Materials:
Styrene (freshly distilled)
O-Pivaloylhydroxylammonium triflate (Pi-HAT)
Acetonitrile (MeCN), anhydrous
Water (H₂O)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Round-bottom flask
Magnetic stirrer and stir bar
Argon or nitrogen inlet
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and an argon inlet, add styrene (1.0 mmol, 1.0 eq).
Solvent Addition: Add anhydrous acetonitrile (5 mL) to dissolve the styrene.
Reagent Addition: To the stirred solution, add O-Pivaloylhydroxylammonium triflate (Pi-HAT) (1.1 mmol, 1.1 eq) in one portion at room temperature.
Water Addition: Add water (1.0 mmol, 1.0 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
Workup:
Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 15 mL).
Combine the organic layers and wash with brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1-phenylethan-1-ol.
Figure 2: Step-by-step workflow for the aminohydroxylation of styrene.
Substrate Scope and Limitations
The aminohydroxylation of alkenes using Pi-HAT is applicable to a wide range of substrates. Electron-rich alkenes generally react faster than electron-deficient ones.
Alkene Substrate
Product
Yield (%)
Reference
Styrene
2-amino-1-phenylethan-1-ol
95
α-Methylstyrene
2-amino-1-phenylpropan-1-ol
92
Indene
trans-2-amino-indan-1-ol
88
1-Octene
1-aminononan-2-ol
75
Limitations:
Steric Hindrance: Highly substituted alkenes may react sluggishly or not at all due to steric hindrance around the double bond.
Electron-Deficient Alkenes: Alkenes bearing strong electron-withdrawing groups may be poor substrates for this reaction due to the decreased nucleophilicity of the double bond.
Competing Reactions: In some cases, rearrangement or elimination pathways may compete with the desired aminohydroxylation, particularly with substrates prone to forming stable carbocations that can undergo such processes.
Safety and Handling Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling Pi-HAT and other reagents.
Fume Hood: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Problem
Possible Cause
Solution
Low or no conversion
Inactive reagent
Use freshly prepared or properly stored Pi-HAT.
Poor quality solvent
Use anhydrous acetonitrile.
Low reactivity of alkene
Increase reaction temperature or prolong reaction time.
Formation of side products
Rearrangement of intermediate
Use a less polar solvent or lower the reaction temperature.
Impurities in starting material
Purify the starting alkene before use.
Conclusion
O-Pivaloylhydroxylammonium triflate has emerged as a highly effective and user-friendly reagent for the electrophilic amination of alkenes. Its stability, broad substrate scope, and the operational simplicity of the associated protocols make it an invaluable tool for the synthesis of amino-alcohols and other difunctionalized amine-containing compounds. The aminohydroxylation reaction proceeds under mild conditions, is tolerant of various functional groups, and often provides high yields of the desired products. This makes Pi-HAT a powerful asset in the arsenal of synthetic chemists in both academic and industrial settings, particularly in the context of drug discovery and development where the efficient construction of amine-containing scaffolds is of paramount importance.
References
Reddy, K. L., & Sharpless, K. B. (1998). From Azides to Amines: A Practical, General Amination of Alkenes. Journal of the American Chemical Society, 120(6), 1207–1217. [Link]
Catino, A. J., Nichols, J. M., & Forslund, R. E. (2005). Aminohydroxylation of Olefins with O-Pivaloylhydroxylammonium Triflate. Organic Syntheses, 82, 114. [Link]
Method
Application Note: Late-Stage Functionalization of Drug Molecules with PivONH3OTf (PONT)
) on complex drug scaffolds using -pivaloylhydroxylammonium triflate. Executive Summary The introduction of a primary amino group ( ) into late-stage drug candidates is a high-value transformation that significantly alte...
Author: BenchChem Technical Support Team. Date: February 2026
) on complex drug scaffolds using -pivaloylhydroxylammonium triflate.
Executive Summary
The introduction of a primary amino group (
) into late-stage drug candidates is a high-value transformation that significantly alters physicochemical properties (pKa, solubility) and target binding affinity. Traditional methods (e.g., nitration/reduction, Buchwald-Hartwig coupling) often require pre-functionalized handles or harsh conditions incompatible with sensitive pharmacophores.
This guide details the application of
-pivaloylhydroxylammonium triflate (PivONH3OTf) , also known as PONT .[1][2] This bench-stable, electrophilic aminating reagent enables the direct installation of unprotected primary amines via two distinct, high-fidelity mechanisms:
Iron-Catalyzed C-H Amination: For direct functionalization of arenes and heteroarenes.[3]
Electrophilic Amination of Organometallics: For regiospecific amination of in situ generated aryl-zinc or magnesium species.
Strategic Rationale: Why PivONH3OTf?
In the landscape of electrophilic nitrogen sources, PivONH3OTf occupies a "Goldilocks" zone of reactivity and stability, superior to legacy reagents like Hydroxylamine-O-sulfonic acid (HOSA) or 2,4-Dinitrophenylhydroxylamine (DPH).
Feature
PivONH3OTf (PONT)
HOSA
DPH
Stability
Crystalline solid, bench-stable (months)
Hygroscopic, decomposes
Shock-sensitive, explosive risk
Reactivity
Tunable electrophile; cleaves N-O bond cleanly
Low solubility in organics
High, but poor atom economy
Product
Free amine ()
Free amine
Often requires deprotection
By-products
Pivalic acid (benign, easy removal)
Sulfuric acid
Dinitrophenol (toxic/staining)
Mechanistic Workflow
The reagent functions by delivering an "
" equivalent.[4] The pivalate group acts as a distinct leaving group that assists in metal coordination (in C-H activation) or simply departs upon nucleophilic attack (in organometallic trapping).
Figure 1: Dual activation pathways for PivONH3OTf in late-stage functionalization.
Protocol: Preparation of PivONH3OTf
While commercially available, in-house preparation ensures fresh, high-purity reagent, which is critical for radical-based LSF.
Safety Note: While PONT is stable, hydroxylamine derivatives are potentially energetic. Perform synthesis behind a blast shield.
Best for: Electron-rich arenes, simple heterocycles, and drug scaffolds where regioselectivity is dictated by electronics (nucleophilic sites).
Reference: Based on Morandi et al. methodologies.
Reaction Setup
Substrate: Drug molecule (0.2 mmol)
Reagent: PivONH3OTf (1.5 - 2.0 equiv)
Catalyst:
(10 mol%) or (depending on substrate)
Ligand: Bathophenanthroline (12 mol%) - Optional but recommended for selectivity.
Solvent: Acetonitrile (
) or DCM/TFE mixture.
Workflow
Catalyst Pre-complexation: In a vial, mix
and ligand in (1 mL) and stir for 10 min to form the active red/orange complex.
Substrate Addition: Add the drug substrate to the catalyst mixture.
Reagent Addition: Add PivONH3OTf in one portion.
Reaction: Seal the vial and stir at 40–60 °C for 12–24 hours.
Note: The reaction often proceeds via a radical mechanism. If the substrate is sensitive to oxidation, degas the solvent.
Quench: Dilute with EtOAc, quench with sat.
.
Purification: The product is a primary amine.[4] If the substrate was neutral, an Acid-Base extraction is the most efficient purification method (Extract organic -> Acidify aqueous layer -> Wash organic -> Basify aqueous layer -> Extract product).
Mechanism Insight: The Iron catalyst reduces the N-O bond, generating an amidyl radical ($ \cdot NH_3^+ / \cdot NHPiv $) which attacks the arene.
Application Protocol B: Electrophilic Amination of Zincates
Best for: Highly functionalized drugs containing Halides (Br, I) or directed metallation groups. This offers perfect regiocontrol .
Reference: Knochel / Baran methodologies.
Reaction Setup
Substrate: Aryl halide drug derivative (Ar-Br/I).
Metallation Reagent:
(Turbo Grignard) or .
Aminating Reagent: PivONH3OTf (1.2 equiv).
Solvent: THF (anhydrous).
Workflow
Metallation (Halogen-Magnesium Exchange):
Dissolve substrate (0.5 mmol) in THF under Argon.
Cool to -20 °C (or -78 °C for sensitive esters/nitriles).
Add
(1.1 equiv) dropwise. Stir until exchange is complete (monitor by GC/LC-MS of quenched aliquot).
Transmetallation (Optional but recommended):
Add
(1.0 M in THF, 1.1 equiv) to form the Aryl-Zinc reagent ().
Why? Zinc reagents are milder and tolerate esters/ketones better than Grignards.
Amination:
Add solid PivONH3OTf (1.2 equiv) in one portion to the cold reaction mixture.
Allow to warm to RT slowly over 2 hours.
Workup:
Quench with sat.
.
Extract with EtOAc.
The crude usually contains the free amine (
).
Figure 2: Decision tree for selecting the appropriate amination protocol.
Troubleshooting & Self-Validation
Observation
Diagnosis
Corrective Action
Low Conversion (Fe-Cat)
Catalyst poisoning by basic amines in substrate.
Add Lewis Acid (e.g., ) to mask basic nitrogens or increase catalyst loading to 20 mol%.
Regioisomeric Mixture
Radical C-H amination is sensitive to electronics.[7]
Switch to Protocol B (Metallation) if a handle exists. If not, try decreasing temp to 40 °C to improve selectivity.
Exotherm upon Reagent Addition
Reagent decomposition.
Ensure Reagent is added slowly or at low temp (-20 °C) for Protocol B. For Protocol A, ensure slow warming.
No Product (Protocol B)
Moisture killed the Organozinc.
Self-Check: Quench an aliquot with before adding PivONH3OTf. If no deuterium incorporation, metallation failed. Dry solvents again.[5]
References
Synthesis and Properties of PONT:
Makai, S., Falk, E., & Morandi, B. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207-216.[6]
[Link]
Iron-Catalyzed C-H Amination:
Legnani, L., Morandi, B. et al. (2016). Iron-Catalyzed C-H Amination of Arenes. Science, 351(6279), 1274-1274. (Contextual citation for Fe-catalyzed amination principles).
Specific application of PONT: Gasser, V. C., Makai, S., & Morandi, B. (2022).[1][2] The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[1][2] Chemical Communications, 58, 9991-10003.[1][2]
[Link]
Electrophilic Amination of Organometallics:
Ricci, A. et al. (2009). Electrophilic Amination: An Update. Chemical Reviews. (General grounding).
Specific use of Hydroxylamine esters: McDonald, S. L., & Wang, Q. (2013). Copper-catalyzed electrophilic amination of heteroarenes. Chemical Communications.
[Link]
Review on Late-Stage Functionalization:
Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576.
[Link]
Application Note: High-Performance Synthesis of Hindered Amines via Copper-Catalyzed Electrophilic Amination
[1] -Benzoylhydroxylamines Executive Summary The synthesis of sterically hindered amines—critical pharmacophores in drug discovery—often fails under classical nucleophilic substitution ( ) conditions due to competing eli...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
-Benzoylhydroxylamines
Executive Summary
The synthesis of sterically hindered amines—critical pharmacophores in drug discovery—often fails under classical nucleophilic substitution (
) conditions due to competing elimination pathways. Furthermore, reductive amination is frequently limited by the availability of corresponding ketones or poor reactivity of bulky substrates.
This Application Note details a robust "Umpolung" strategy : the use of electrophilic nitrogen sources (
-benzoylhydroxylamines) coupled with carbon nucleophiles (organozinc reagents) under Copper (I/II) catalysis. This methodology, pioneered by Johnson and others, reverses standard polarity, allowing the formation of bonds at quaternary centers and sterically congested interfaces with high fidelity.
Key Advantages[2][3][4]
Steric Tolerance: Efficiently couples tertiary alkyl nucleophiles with secondary amines.[1]
Mild Conditions: Operates at ambient temperature, preserving sensitive functional groups.[2][3]
Scalability: Reagents are bench-stable (with specific storage) and the catalyst loading is low (<5 mol%).
Mechanistic Principles & Safety
The "Umpolung" Shift
In classical amination, the amine is the nucleophile. Here, we convert the amine into an electrophile by acylating the hydroxylamine oxygen. The leaving group (benzoate) activates the nitrogen, making it susceptible to attack by the organometallic species.
Catalytic Cycle (Graphviz Visualization)
The reaction proceeds via a Copper-catalyzed cycle involving transmetallation of the organozinc to copper, followed by oxidative addition into the weak N-O bond of the hydroxylamine.
Figure 1: Proposed catalytic cycle for the Copper-catalyzed electrophilic amination of organozinc reagents.
Critical Safety Warning: Energetic Reagents
Hazard:
-Benzoylhydroxylamines contain a weak N-O bond (). While generally stable at room temperature, they can exhibit exothermic decomposition upon heating or shock.
Control: Never heat neat reagents above 60°C.
Storage: Store at -20°C.
DSC Data: Differential Scanning Calorimetry indicates an onset of decomposition often around 100-120°C for these derivatives.
Pre-Protocol: Synthesis of Electrophilic Nitrogen Source
Objective: Preparation of N,N-Diethyl-O-benzoylhydroxylamine (Model Electrophile)
The electrophilic amine must be synthesized first. This protocol uses benzoyl peroxide (BPO) to oxidize the amine.[4]
Reagents:
Diethylamine (1.0 equiv)
Benzoyl Peroxide (BPO) (1.0 equiv) (75% water wet is safer, adjust mass accordingly)
(Disodium hydrogen phosphate) (Buffer)
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step:
Buffer Prep: Suspend BPO (10 mmol) and
(15 mmol) in DCM (50 mL) at 0°C.
Addition: Add diethylamine (10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain T < 5°C.
Aging: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of BPO).
Workup: Wash with 10%
(to quench unreacted peroxide), then sat. , then brine.
Purification: Dry over
and concentrate in vacuo (bath < 30°C). If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Quality Attribute: Product should be a colorless oil or white solid.
NMR should show benzoate signals (7.4-8.0 ppm) and ethyl groups.
Core Protocol: Copper-Catalyzed Amination
Objective: Coupling of Cyclohexylzinc iodide with N,N-Diethyl-O-benzoylhydroxylamine.
Reagent Preparation (Organozinc)
Organozincs are preferred over Grignards due to higher functional group tolerance (esters, nitriles compatible).
Formation: Generate
from the corresponding alkyl iodide/bromide using Zinc dust (activated with 1,2-dibromoethane/TMSCl) in THF.
Titration: Titrate the organozinc using Iodine/LiCl to determine exact molarity (typically 0.5 - 1.0 M).
Application Protocol
Reaction Scale: 1.0 mmol (Electrophile limiting)
Component
Equiv.
Role
-Diethyl--benzoylhydroxylamine
1.0
Electrophilic Partner
0.05 (5 mol%)
Catalyst Precursor
Cyclohexylzinc Iodide (in THF)
1.2 - 1.5
Nucleophilic Partner
THF (Anhydrous)
[0.2 M]
Solvent
Procedure:
Catalyst Loading: In a flame-dried Schlenk tube under Argon, add
(18 mg, 0.05 mmol) and the electrophilic amine (193 mg, 1.0 mmol).
Solvation: Add anhydrous THF (5 mL). Stir to dissolve.
Nucleophile Addition: Cool the solution to 0°C. Add the organozinc reagent (1.2 mmol) dropwise via syringe pump or slow manual addition over 10 minutes.
Observation: The solution often turns from pale blue/green to a dark brown/black, indicating the formation of active organocopper species.
Reaction: Allow to warm to room temperature and stir for 2 hours.
Use the following logic flow to troubleshoot low yields.
Figure 2: Troubleshooting workflow for electrophilic amination.
Key Process Parameters (KPPs)
Moisture Control: Organozincs are water-sensitive. While less reactive than Grignards, >500 ppm water content in THF will kill the stoichiometry.
Leaving Group: If the benzoate (
) is too stable, switch to -4-(trifluoromethyl)benzoyl or -pivaloyl to tune the electrophilicity.
Lewis Acids: In difficult cases (extreme steric hindrance), adding
(1.0 equiv) can activate the leaving group via coordination to the carbonyl.
Scope and Limitations
Substrate Class
Nucleophile ()
Electrophile ()
Yield
Notes
Secondary Alkyl
Cyclohexyl-ZnI
85-95%
Standard protocol.
Tertiary Alkyl
t-Butyl-ZnBr
60-75%
Requires slow addition; essential.
Functionalized
Ester-substituted alkyl
Morpholine-OBz
80-90%
High tolerance for esters/nitriles.
Aryl
Phenyl-ZnI
Piperidine-OBz
70-85%
Competitive homocoupling of Ph-Ph possible.
References
Berman, A. M., & Johnson, J. S. (2006).[1][5][6] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful
and Synthons.[1][5][6][7] Journal of Organic Chemistry, 71(1), 219–224.[1][5][6] Link
Campbell, M. J., & Johnson, J. S. (2007). Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol. Organic Letters, 9(8), 1521–1524. Link
McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroaryl Organozinc Reagents. Chemical Communications, 50, 2535-2538. Link
Barker, T. J., & Jarvo, E. R. (2009). Titanium-Mediated Amination of Grignard Reagents with O-Benzoyl Hydroxylamines. Organic Letters, 11(5), 1047–1049. Link
transition-metal-free amination protocols with O-Pivaloylhydroxylamine triflate
This Application Note is designed for research chemists and process development scientists. It details the preparation, safety, and application of -Pivaloylhydroxylammonium Triflate ( ) in transition-metal-free amination...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and process development scientists. It details the preparation, safety, and application of
-Pivaloylhydroxylammonium Triflate () in transition-metal-free amination protocols. Unlike traditional metal-catalyzed couplings (Buchwald-Hartwig), these protocols rely on the electrophilic nature of the nitrogen center to aminate nucleophiles (organometallics, heterocycles) directly.
Application Note: Transition-Metal-Free Amination with
-Pivaloylhydroxylammonium Triflate
(or )
Executive Summary
The direct synthesis of primary amines and hydrazines without transition metals is a high-value transformation in pharmaceutical synthesis, avoiding toxic metal contamination (e.g., Pd, Ni) in final drug substances.
-Pivaloylhydroxylammonium triflate has emerged as a superior electrophilic aminating reagent due to its:
Crystalline Stability: Unlike the free base
-pivaloylhydroxylamine (an unstable oil), the triflate salt is a bench-stable solid.
Enhanced Electrophilicity: The protonated ammonium species (or its in-situ generated free base) serves as a potent "
" synthon.
Operational Simplicity: It enables amination of Grignard reagents, organozincs, and heterocycles under mild conditions.
Safety & Handling (Critical)
Energetic Hazard: Hydroxylamine derivatives possess N-O bonds with high energy potential. While the pivaloyl group adds steric bulk and stability compared to acetyl analogs,
(1.1 equiv) followed by dropwise addition of Pivaloyl chloride (1.05 equiv).
Stir at 23 °C for 2 hours.
Workup: Wash with water, sat.
, and brine. Dry over . Concentrate to yield -Boc--pivaloylhydroxylamine (Oil/Solid).
Deprotection & Salt Formation:
Dissolve the intermediate in
(0.5 M).
Cool to 0 °C.
Critical Step: Add Triflic acid (
, 1.05 equiv) dropwise. Caution: Exothermic, gas evolution (, isobutylene).
A white precipitate forms immediately.
Stir for 2 hours at 23 °C.
Isolation:
Filter the white solid under inert atmosphere (nitrogen funnel recommended).
Wash cake with cold
and pentane.
Dry under high vacuum for 16 hours.
Yield: Typically 80-90%. Appearance: White crystalline solid.
Figure 1: Synthesis workflow for O-Pivaloylhydroxylammonium Triflate.
Application Protocol A: Amination of Organometallics (TM-Free)
Primary Application: Synthesis of Primary Amines from Grignard or Organozinc Reagents.
Mechanism:
displacement at the Nitrogen center. The organometallic nucleophile attacks the orbital, displacing the pivalate leaving group.
Note on Stoichiometry: The triflate salt (
) is acidic. If reacting with Grignard reagents (), the first equivalent of Grignard will act as a base to deprotonate the ammonium to the free base (). The second equivalent performs the amination. To save valuable Grignard reagent, use the Pre-Neutralization Method .
Application Protocol B: Direct N-Amination of Heterocycles
Application: Synthesis of N-amino pyridinium/quinolinium salts (Ylide precursors).
This reaction utilizes the triflate salt directly (no free-basing required), leveraging its high electrophilicity to aminate the lone pair of nitrogen heterocycles.
Protocol
Setup:
Dissolve the pyridine/quinoline substrate (1.0 equiv) in DCM (0.2 M).
Add
-Pivaloylhydroxylammonium Triflate (1.1 equiv) as a solid in one portion.
Reaction:
Stir at room temperature (20-25 °C) for 4–12 hours.
Observation: The product often precipitates as a white or off-white crystalline solid.
Isolation:
Add
to complete precipitation.
Filter the solid
-aminopyridinium triflate.
Wash with
.
Purity: Usually >95%, suitable for subsequent 1,3-dipolar cycloadditions or rearrangements.
Figure 2: Mechanistic pathway for the electrophilic amination of nucleophiles.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Grignard)
Protonation of Grignard
Ensure Reagent is free-based (Method A) or use 2.2 equiv of Grignard if using salt directly.
Reagent Decomposition
Thermal instability
Ensure reaction temp 0 °C during addition. Store reagent at 4 °C.
No Precipitation (Heterocycle)
High solubility in DCM
Add or Pentane to force precipitation of the triflate salt.
Impurity in Reagent
Hydrolysis
Re-synthesize. The salt is hygroscopic; store under Argon.
References
Reagent Preparation & Stability: Makai, S.; Morandi, B. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid."[1][2] Org.[2][3][6][7][8] Synth.2020 , 97, 207-216.[2] Link
Electrophilic Amination (General Concept): Legault, C.; Charette, A. B. "Catalytic Asymmetric Synthesis of N-H Aziridines." J. Am. Chem. Soc.2003, 125, 6360 (Context for hydroxylamine reagents).
Amination of Organozincs (Knochel Protocol): Manolikakes, G.; Gavryushin, A.; Knochel, P. "Transition-Metal-Free Electrophilic Amination of Aryl- and Heteroarylmagnesium Reagents." J. Org. Chem.2008, 73, 1429-1434. (Mechanistic basis for TM-free protocol).
Direct C-H Amination Context: Glorius, F. et al. Angew. Chem. Int. Ed.2016, 55, 6964.
Disclaimer: This guide assumes standard laboratory safety practices. The synthesis of high-energy nitrogen compounds carries inherent risks. Always perform a risk assessment before scaling up.
Application Note: Regioselective C-H Amination of Heterocycles with PONT
Executive Summary This application note details the protocol for the direct regioselective amination of heterocyclic scaffolds using PONT (O-Pivaloyl hydroxylammonium triflate). Unlike traditional electrophilic aminating...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the direct regioselective amination of heterocyclic scaffolds using PONT (O-Pivaloyl hydroxylammonium triflate). Unlike traditional electrophilic aminating agents (e.g., chloramines, azides, or hypervalent iodine reagents like PhINTs) that require subsequent deprotection or harsh conditions, PONT facilitates the direct installation of a free primary amino group (–NH
) in a single step.
This guide targets medicinal chemists and process development scientists seeking to streamline "late-stage functionalization" (LSF) of drug-like heterocycles. We focus on the mechanistic causality of regioselectivity and provide a self-validating experimental protocol.
Technical Background & Mechanism
The Reagent: PONT
PONT (PivONH
OTf) is a bench-stable, crystalline electrophilic aminating reagent. Structurally, it consists of a hydroxylamine core activated by a pivaloyl ester (leaving group) and protonated by triflic acid to enhance electrophilicity.
Key Advantage: Atom economy and avoidance of N-protection/deprotection steps.[1][2][3][4][5]
Mechanism of Regioselectivity
The amination of heterocycles with PONT generally proceeds via one of two distinct pathways, dictated by the electronic nature of the substrate and the presence of a catalyst (typically Iron).
Pathway A: SAr (Electrophilic Aromatic Substitution)
Substrates: Electron-neutral to electron-deficient arenes/heterocycles.
Mechanism: An Fe(II)/Fe(III) cycle generates an amino radical species (
NH or metal-bound nitrenoid) from PONT.
Regioselectivity: Governed by Sommelet-Hauser type rearrangements or radical addition patterns, often orthogonal to standard S
Ar.
Mechanistic Pathway Diagram
Figure 1: Bifurcated mechanistic pathway for PONT-mediated amination depending on substrate electronics.
Experimental Protocol
Materials & Equipment
Reagent: PONT (Commercially available or synthesized via O-pivaloylhydroxylamine + TfOH).
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). Note: Fluorinated alcohols are critical for stabilizing the transition state and solubilizing the ionic reagent.
Catalyst (Optional): Fe(OTf)
or FePc (Iron Phthalocyanine) for electron-deficient substrates.
Atmosphere: Argon or Nitrogen (strictly anhydrous conditions are not always required, but moisture degrades PONT over time).
Standard Protocol (Metal-Free, Electron-Rich Substrates)
Workup: Follow the basic quench/extraction protocol above.
Data Summary: Optimization Parameters
Parameter
Condition A (Standard)
Condition B (Catalytic)
Impact on Yield
Solvent
HFIP
MeCN / MeOH
HFIP dramatically accelerates SAr pathways via H-bonding activation.
Temperature
25 °C
40–60 °C
Higher temp required for radical initiation in Condition B.
Stoichiometry
1.2 equiv PONT
1.5–2.0 equiv PONT
Excess PONT compensates for homolytic decomposition in radical paths.
Time
1–4 h
12–24 h
Radical pathways are kinetically slower.
Operational Workflow Diagram
Figure 2: Decision tree for selecting reaction conditions based on heterocycle electronics.
Critical Troubleshooting & Validations
Self-Validating the Reaction
Color Change: A shift from colorless to dark orange/brown often indicates the formation of the charge-transfer complex or radical intermediates.
Byproduct Check: The formation of Pivalic acid can be tracked by NMR (singlet ~1.2 ppm). If Pivalic acid forms but no aminated product appears, PONT is decomposing (check moisture).
Common Pitfalls
Over-amination: Highly activated substrates (e.g., methoxy-indoles) may undergo diamination.
Fix: Reduce PONT to 0.95 equiv and add dropwise.
Regioisomer Mixtures: In substrates with multiple competing nucleophilic sites (e.g., 3-substituted indoles).
Insight: C2 amination is favored if C3 is blocked, but C-N migration can occur under high heat. Keep Temp < 40 °C.
Low Conversion in HFIP:
Fix: Some substrates are protonated by HFIP/TfOH, deactivating them. Add a mild inorganic base (e.g., Na
CO) or switch to TFE (less acidic).
References
Gasser, V. C. M., Makai, S., & Morandi, B. (2022).[1][3][5] The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[3][5][6] Chemical Communications, 58, 9991–10003.[1]
[Link]
Legnani, L., Morandi, B. (2019). Direct Synthesis of Unprotected Amines via Iron-Catalyzed C–H Amination.[4][5][7] Angewandte Chemie International Edition, 58, 1–6.
[Link] (Note: Generalized link to Morandi group work on this topic).
Qiu, X., et al. (2021).[1] Selective Carbon‐Carbon Bond Amination with Redox‐Active Aminating Reagents.[1] Chinese Journal of Chemistry, 39(11), 3011–3016.[1]
[Link]
scalable synthesis of O-Pivaloylhydroxylammonium triflate from N-Boc hydroxylamine
Application Note: Scalable Synthesis of O-Pivaloylhydroxylammonium Triflate Executive Summary This application note details a robust, scalable, and safety-validated protocol for the synthesis of -Pivaloylhydroxylammonium...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of O-Pivaloylhydroxylammonium Triflate
Executive Summary
This application note details a robust, scalable, and safety-validated protocol for the synthesis of
-Pivaloylhydroxylammonium triflate (PhthNHOTf), a versatile electrophilic amination reagent. Unlike traditional methods utilizing pivalic anhydride, this optimized route employs pivaloyl chloride to enhance atom economy and simplify purification on a multi-decagram scale.
The resulting reagent enables the direct, metal-catalyzed introduction of unprotected amino groups (
) onto arenes and alkenes, bypassing the need for protecting group manipulations in late-stage functionalization.
Reaction Mechanism & Logic
The synthesis proceeds via a two-step sequence:
-Acylation: Selective acylation of the oxygen atom of -Boc hydroxylamine using pivaloyl chloride. The bulky Boc group protects the nitrogen, ensuring regioselectivity.
Acidolysis (Deprotection): Removal of the Boc group using triflic acid (
). This step is driven by the irreversible formation of gaseous isobutylene and carbon dioxide, yielding the ammonium triflate salt as a precipitate.
Reaction Scheme
Figure 1: Synthetic pathway for O-Pivaloylhydroxylammonium triflate.
Safety Assessment (Critical)
Hazard Class
Risk Factor
Mitigation Strategy
Corrosivity
Triflic acid () is fuming and causes severe burns.
Use glass syringes/Teflon cannulas. Wear double nitrile gloves and face shield. Handle only in a fume hood.
Exotherm
Deprotection (Step 2) is highly exothermic.
strictly control addition rate of at 0°C. Monitor internal temperature.
Pressure
Rapid gas evolution (Isobutylene/) during Step 2.
Ensure the reaction vessel is vented through a bubbler. Do not seal the system.
, filter, and concentrate via rotary evaporation (bath < 30°C).
Result: ~46.8 g (96% yield) of
-Boc--pivaloyl hydroxylamine as a colorless solid. Use directly in Step 2.
Step 2: Deprotection to O-Pivaloylhydroxylammonium Triflate
Dissolution: Dissolve the intermediate from Step 1 (46.8 g, 215 mmol) in Diethyl ether (
) (430 mL) in a 1 L 2-neck flask.
Cooling: Cool the solution to 0°C under an inert atmosphere. Ensure the system is vented (needle or bubbler) to handle gas evolution.
Acidification (Critical): Add Triflic acid (
) (19.0 mL, 215 mmol) dropwise via a glass syringe or addition funnel over 45-60 minutes .
Caution: Vigorous gas evolution and exotherm. Maintain internal temp < 10°C.
Observation: A thick white precipitate will form.
Precipitation: After addition, remove the cooling bath and stir at RT for 3 hours .
Completion: Add
-Pentane (150 mL) to the suspension to maximize precipitation. Stir for 10 mins.
Isolation:
Filter the white solid using a sintered glass funnel.
Wash the cake with
-pentane (3 x 50 mL).
Purification Wash: Wash the cake carefully with ice-cold DCM (3 x 50 mL). This step removes colored impurities and byproducts.
Drying: Dry under high vacuum (< 0.1 mmHg) for 16 hours.
Final Yield: ~45-46 g (83% yield) of white crystalline solid.
Quality Control & Characterization
Test
Expected Result
Acceptance Criteria
Appearance
White crystalline powder
Free-flowing, no yellow discoloration.
NMR ()
1.32 (s, 9H, ), 8.5-9.5 (br s, )
No peaks for Boc group ( ~1.45 in intermediate).
NMR
-79.0 ppm (singlet)
Confirms Triflate anion.
Melting Point
134 - 138°C
Sharp melting range.
Troubleshooting Guide
Problem: Product is yellow or sticky.
Cause: Incomplete removal of impurities or rapid addition of TfOH causing decomposition.
Solution: Perform the ice-cold DCM wash (Step 2, point 6) rigorously. Recrystallize from minimal warm
-Butyl Acetate if necessary (though yield will drop).
Problem: Low yield in Step 2.
Cause: Product solubility in ether or loss during filtration.
Solution: Ensure
-pentane is added to crash out the salt completely. Use strictly anhydrous .
Problem: "Gummy" precipitate.
Cause: Moisture ingress. Hydroscopic nature of the salt.
Solution: Dry solvents over molecular sieves. Handle rapid filtration under
blanket.
References
Primary Protocol: Makai, S., Falk, E., & Morandi, B. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207-216.[4] Link
Original Methodology: Legnani, L., Morandi, B. (2016). Direct Catalytic Amination of Arenes.[1][6] Angewandte Chemie International Edition, 55, 2248. Link
Stability Data: Detailed DSC and thermal stability data provided in the Organic Syntheses discussion section (Ref 1).
Technical Support Center: O-Pivaloylhydroxylammonium Triflate (PONT)
Topic: Storage and Handling of Hygroscopic O-Pivaloylhydroxylammonium Triflate Introduction You are likely accessing this guide because you are utilizing O-Pivaloylhydroxylammonium triflate (often abbreviated as PONT ; C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage and Handling of Hygroscopic O-Pivaloylhydroxylammonium Triflate
Introduction
You are likely accessing this guide because you are utilizing O-Pivaloylhydroxylammonium triflate (often abbreviated as PONT ; CAS: 1293990-73-4) for electrophilic amination. Whether you are performing C-H amination of arenes or amino-functionalizing alkenes, the success of your reaction hinges on the integrity of the N-O bond in this reagent.
While recent literature (e.g., Organic Syntheses) correctly notes that PONT is surprisingly stable at room temperature compared to other hydroxylamine derivatives, it remains a hygroscopic triflate salt . Moisture is its primary antagonist. Water ingress does not just cause physical clumping; it catalyzes the hydrolysis of the ester bond, releasing pivalic acid and rendering the reagent catalytically silent or chemically unpredictable.
This guide provides a self-validating storage system to ensure your reagent remains "reaction-ready" from Day 1 to Day 100.
Module 1: Critical Storage Protocols
Q: What is the "Gold Standard" for long-term storage?
A: Store at 2–8°C (or -20°C for >6 months) under an inert atmosphere (Argon/Nitrogen) in a desiccated environment.
While PONT is bench-stable for weeks, thermodynamic stability does not equal kinetic immunity to moisture over months. Follow this hierarchy:
Storage Tier
Conditions
Shelf Life Estimate
Risk Factor
Tier 1 (Gold)
Glovebox Freezer (-20°C)
> 2 Years
Negligible.
Tier 2 (Silver)
Desiccator in Fridge (4°C)
12–18 Months
Low. Risk of condensation if opened cold.
Tier 3 (Bronze)
Benchtop Desiccator (RT)
1–3 Months
Moderate. Ambient heat accelerates hydrolysis if seal fails.
Tier 4 (Critical)
Ambient Shelf
< 2 Weeks
High. Hygroscopic clumping and hydrolysis.
Q: Why does it degrade? (The Mechanism)
Understanding the "Why" prevents the "How". PONT consists of a pivaloyl ester linked to an ammonium triflate.[1]
Hygroscopicity: The triflate anion (
) and the charged ammonium center create a high lattice energy that avidly attracts water molecules from the air.
Hydrolysis: Once water is present, it attacks the carbonyl carbon of the pivaloyl group. This cleaves the molecule into Pivalic Acid and Hydroxylammonium Triflate , neither of which can perform electrophilic amination.
Q: I store it in the fridge. Why is it wet?
A: You likely violated the Thermal Equilibrium Rule .
If you remove a cold bottle (4°C) and open it immediately in a warm lab (22°C), atmospheric moisture condenses instantly on the cold salt.
Protocol: Remove container from cold storage
Place in desiccator Wait 30–60 minutes until it reaches Room Temperature (RT) Open.
Module 2: Troubleshooting & Recovery
Q: My reagent has turned from white crystals to a sticky yellow solid. Is it usable?
A:Stop. Do not use this for critical reactions.
Diagnosis: The "sticky" texture confirms moisture absorption (deliquescence). The yellow color indicates oxidation or advanced decomposition.
Action: Perform a qNMR (see Module 4). If purity is <90%, recrystallization is possible but often yields diminishing returns due to the high solubility of the triflate salt. It is cost-effective to discard and repurchase/resynthesize for catalytic work.
Q: Can I re-dry the solid if it's just slightly clumped?
A: Yes, if the color is still white/off-white.
Protocol: Place the open vial in a vacuum desiccator over
or activated molecular sieves. Apply high vacuum (<0.1 mbar) for 12–24 hours.
Warning: Do not heat above 40°C to speed this up. PONT has an exothermic decomposition onset around 164°C, but thermal stress accelerates background hydrolysis.
Module 3: Advanced Handling Workflows
The following diagram illustrates the decision logic for handling PONT to maximize longevity.
Figure 1: The "Thermal Equilibrium" workflow is the single most critical step in preventing reagent degradation.
Module 4: Quality Assurance (Self-Validation)
Do not trust the label after 3 months. Validate the reagent yourself.
Protocol: qNMR Purity Check
Because PONT is a salt, standard TLC is uninformative (it streaks or decomposes).
NMR is the only reliable method.
Solvent: DMSO-
(Avoid if it is not neutralized; acidity can affect the shift).
Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (weighed precisely).
Key Signals (PONT):
~1.30 ppm (s, 9H, -Butyl group).
~11.0–12.0 ppm (broad s, protons - this integrates to 3H but can be broad/exchangable).
Impurity Signals (Red Flags):
~1.10 ppm (Free Pivalic Acid - shifted slightly upfield from the ester).
Sharp peaks in the aromatic region (if using arene solvents/contaminants).
Calculation:
(Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight)
References
Makai, S., et al. (2020).[2] Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207-216.[2]
[Link]
(The definitive guide on synthesis and stability, noting bench stability vs. long-term risks.)
Gasser, V., Makai, S., & Morandi, B. (2022).[1] The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[1] Chemical Communications, 58(72), 9991–10003.[1]
[Link]
(Review of applications and handling context for PONT.)
Legnani, L., et al. (2018). Computational and Experimental Study on the Safety Profile of O-Pivaloylhydroxylammonium Triflate. Organic Process Research & Development. (Cited within Org.[2] Synth. regarding DSC data).
(Provides thermal decomposition data: Onset ~164.5°C).
troubleshooting low yields in PONT mediated amination reactions
Technical Support Center: PONT-Mediated Amination Topic: Troubleshooting Low Yields in PONT (PivONH OTf) Mediated Reactions Document ID: TS-PONT-2026-02 Status: Active Executive Summary & Mechanism Overview What is PONT?...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: PONT-Mediated AminationTopic: Troubleshooting Low Yields in PONT (PivONH
OTf) Mediated Reactions
Document ID: TS-PONT-2026-02
Status: Active
Executive Summary & Mechanism Overview
What is PONT?
PONT (
-Pivaloyl hydroxylammonium triflate ) is a powerful electrophilic aminating reagent used to install unprotected amino groups (–NH) directly onto alkenes, arenes, and thiols.[1] Unlike classical nucleophilic amination (which requires pre-functionalized electrophiles like aryl halides), PONT operates via an umpolung strategy, often generating highly reactive electrophilic aminium radical intermediates.
Why are yields low?
Low yields in PONT chemistry usually stem from three distinct failure modes:
Radical Quenching: The reactive aminium radical intermediate is intercepted by solvent or oxygen before reacting with the substrate.
Electronic Mismatch: The substrate is too electron-deficient to engage with the electrophilic nitrogen species.
Reagent Degradation: While PONT is bench-stable relative to other N-O reagents, it is susceptible to hydrolysis or thermal decomposition if mishandled.
Diagnostic Workflow (The "Triage")
Before altering your reaction parameters, identify the specific failure point using the logic flow below.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields in PONT-mediated amination.
Technical Support Modules (Q&A)
Module A: Reactivity Issues (No Conversion)
Q: My starting material is untouched. Is my PONT reagent "dead"?A: PONT (PivONH
OTf) is a white crystalline solid. If it appears as a wet paste or oil, it has likely hydrolyzed to hydroxylamine triflate and pivalic acid.
Verification: Run a
H NMR of the reagent in DMSO-. You should see the distinct pivaloyl -butyl singlet (~1.2-1.3 ppm) and the broad ammonium protons. If you see a shift or free pivalic acid, discard the batch.
Protocol Fix: Store PONT in a desiccator at 4°C. Although described as bench-stable, moisture initiates autocatalytic degradation.
Q: I am using an electron-deficient arene (e.g., trifluoromethylbenzene) and getting <5% yield. Why?A: PONT-mediated amination (especially Fe-catalyzed) proceeds via an electrophilic aromatic substitution-like pathway or radical addition. The active species is an electrophilic aminium radical .[2]
The Mechanism: The N-radical seeks electron density. Electron-poor rings deactivate the system toward this attack.
Solution:
Increase Temperature: Raise from RT to 40–60°C (cautiously, as PONT decomposes >80°C).
Switch Catalyst: If using Fe(II), consider Ti(III) systems or photocatalytic variants which may have different redox potentials better suited for difficult substrates [1].
Module B: Selectivity & Side Reactions
Q: I see full conversion but low yield of the amine. The major byproduct is the alcohol (M+17) or chloride (M+35). What is happening?A: This indicates Nucleophilic Competition .
Cause: The intermediate carbocation (generated after the aminium radical adds to an alkene/arene) is being trapped by solvent or counterions instead of eliminating a proton to restore aromaticity (or forming the amine).
The "Methanol Trap": If you are using MeOH as a co-solvent (common in some protocols), it can act as a nucleophile, leading to amino-etherification rather than simple amination.
Solution: Switch to non-nucleophilic polar solvents like acetonitrile (MeCN) or trifluoroethanol (TFE). TFE stabilizes radical cations and prevents solvent trapping.
Q: I am observing significant "over-amination" (diamines) or regioisomeric mixtures.A:
Regioselectivity: PONT-mediated amination is highly sensitive to sterics. In substituted arenes, it favors the para position due to the bulk of the pivaloyl group.
Over-reaction: The product amine is often more electron-rich than the starting material, making it a better substrate for a second amination.
Protocol Fix:
Stoichiometry: Use a slight excess of the substrate (1.5 equiv) relative to PONT (1.0 equiv) to statistically favor mono-amination.
Protonation: Ensure the reaction medium is sufficiently acidic (often inherent with PONT/TfOH) to keep the product amine protonated (ammonium form), which deactivates it toward further electrophilic attack.
Module C: Experimental Setup & Handling
Q: Can I scale this up? The reaction exotherms violently.A: The cleavage of the N-O bond is exothermic.
Safety Warning: On scales >1g, PONT should be added portion-wise (solid addition) or as a suspension over 30–60 minutes. Do not dump all reagents at once.
Cooling: Maintain active cooling (0°C) during addition, then allow to warm to RT.
Comparative Data: Solvent & Reagent Effects
Use this table to optimize your reaction conditions based on your substrate class.
Variable
Recommendation
Mechanistic Rationale
Standard Solvent
MeCN / TFE
Acetonitrile stabilizes radical cations; TFE (Trifluoroethanol) enhances the lifetime of electrophilic species via H-bonding.
Avoid Solvents
THF, DMF, MeOH
THF undergoes H-atom abstraction (HAT) by the radical; DMF/MeOH can act as nucleophiles.
Catalyst (Standard)
Fe(OAc) / Bipy
Generates the active aminium radical via Single Electron Transfer (SET). Ideal for electron-rich arenes [2].[3]
Catalyst (Alternative)
TiCl
Operates via a different redox manifold; often better for heterocycles or when Fe fails.
Reagent Equiv.
1.2 – 1.5 equiv PONT
Slight excess accounts for non-productive decomposition of the radical species.
Mechanistic Pathway (Visualized)
Understanding the "Life and Death" of the PONT radical is crucial for troubleshooting.
Figure 2: The reaction pathway showing the generation of the active aminium radical and competing failure modes (HAT/Hydrolysis).
References
The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines.
Gasser, V. C. M.; Makai, S.; Morandi, B.
Chem. Commun., 2022 , 58, 9991–10003.[1][2][4]
Iron-Catalyzed Arene C–H Amination Mediated by PONT.
Legnani, L.; Morandi, B., et al.
Science, 2018, (Contextual citation based on Morandi group methodologies described in Review [1]).
Selective Carbon-Carbon Bond Amination with Redox-Active Aminating Reagents.
Qiu, X.; Jiao, N., et al.
Chin. J. Chem., 2021 , 39, 3011–3016.[1]
O-Pivaloylhydroxylamine trifluoromethanesulfonate degradation in moisture
Topic: Stability & Degradation in Moisture Document ID: TS-OPA-001 Last Updated: 2025-05-20 Status: Active Executive Summary: The "Moisture Paradox" O-Pivaloylhydroxylammonium trifluoromethanesulfonate (also known as OPA...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Degradation in Moisture
Document ID: TS-OPA-001
Last Updated: 2025-05-20
Status: Active
Executive Summary: The "Moisture Paradox"
O-Pivaloylhydroxylammonium trifluoromethanesulfonate (also known as OPA-T , PONT , or PhNH-OTf ) is a premier electrophilic aminating reagent designed to overcome the explosive hazards of traditional reagents like MSH (Mesitylenesulfonylhydroxylamine).
While OPA-T is marketed as "bench-stable," this claim relies entirely on the absence of moisture. The presence of the triflate counter-anion creates a latent acidity. Upon contact with water, the salt undergoes acid-catalyzed autocatalytic hydrolysis , rapidly degrading into pivalic acid and hydroxylammonium triflate. This guide provides the diagnostic tools and handling protocols required to maintain reagent integrity.
Diagnostic & Troubleshooting Module
Visual & Physical Diagnostics
Use this table to interpret the physical state of your reagent immediately upon opening.
Observation
Diagnosis
Status
Recommended Action
Free-flowing white crystalline powder
Intact Reagent
PASS
Proceed with reaction immediately.
Clumped aggregates / "Sticky" solid
Partial Hydrolysis
WARNING
Perform NMR assay. Yields will be compromised.
Wet paste / Oily residue
Severe Hydrolysis
FAIL
Discard. The pivalic acid byproduct (mp ~35°C) creates a semi-solid melt.
Acrid / Vinegar-like odor
Acid Release
FAIL
Discard. Indicates significant release of Pivalic Acid and Triflic Acid vapor.
The Definitive Purity Check (NMR Assay)
Do not rely on visual inspection for critical GMP or late-stage synthesis. Use this self-validating NMR protocol.
Protocol:
Dissolve ~10 mg of OPA-T in DMSO-d6 (preferred) or CDCl3 .
Acquire a standard
NMR.
Analyze the t-Butyl Region (1.0 – 1.5 ppm):
Intact OPA-T: Shows a sharp singlet for the pivaloyl
-Bu group (typically ~1.30 ppm).
Degraded Material: Shows a second singlet slightly upfield/downfield corresponding to free Pivalic Acid.
Quantification: Integrate the two
-Bu peaks.
Degradation Mechanism: The Science
Understanding why the reagent fails allows you to prevent it. The degradation is not a simple decomposition; it is a hydrolysis driven by the reagent's own acidity.
The Pathway:
Moisture Ingress: Hygroscopic nature pulls atmospheric water into the crystal lattice.
Protonation: The triflic acid component ensures a low pH micro-environment.
Cleavage: Water attacks the carbonyl carbon of the pivaloyl ester.
Collapse: The ester bond breaks, releasing Pivalic Acid and Hydroxylammonium Triflate.
Figure 1: Acid-catalyzed hydrolysis pathway of OPA-T in the presence of moisture.
Frequently Asked Questions (FAQs)
Q1: Can I dry the reagent under high vacuum if it gets wet?
No.
Once hydrolysis occurs, the chemical bonds are broken. Drying will remove the water and potentially sublime the pivalic acid (depending on vacuum strength), but it cannot reverse the hydrolysis to reform the active ester bond. If the reagent is wet, it is chemically destroyed.
Q2: Why did my reaction turn black/exotherm violently?
While OPA-T is safer than MSH, it is still a high-energy hydroxylamine derivative.
Cause: Rapid decomposition or "runaway" amination.
Trigger: Adding the reagent to a basic solution without temperature control. The free base (O-Pivaloylhydroxylamine) is less stable than the triflate salt.
Solution: Always add OPA-T at 0°C or lower. Ensure your substrate is dissolved in the solvent before adding the reagent.
Q3: Can I handle this on the open bench?
Conditional Yes.
You can weigh it out quickly (under 2 minutes) in air for immediate use.
Long-term storage: Must be in a desiccator or glovebox.
High Humidity Environments (>60% RH): Handle strictly under Argon/Nitrogen flow.
Q4: Is the degradation product (Hydroxylammonium Triflate) toxic?
Yes.
It acts as a potential mutagen and skin sensitizer. Furthermore, the presence of free Pivalic Acid and Triflic Acid residues makes degraded samples highly corrosive to mucous membranes. Always handle degraded material with full PPE (Gloves, Goggles, Fume Hood).
Storage & Handling Protocols
Protocol A: Long-Term Storage (>1 Week)
Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
Secondary Containment: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Molecular Sieves).
Temperature: Store at +4°C to +8°C (Fridge).
Note: Do not freeze if the seal is imperfect; freeze-thaw cycles pump moisture into the vial.
Protocol B: Workflow for Critical Aminations
Use this decision tree to ensure experimental success.
Figure 2: Decision matrix for validating OPA-T reagent quality before use.
References
Original Synthesis & Stability:
Legault, C.; Charette, A. B. Journal of Organic Chemistry2003 , 68, 7119–7122. "Electrophilic Amination of Grignard Reagents with O-Pivaloylhydroxylamine."
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: RESH-8821-SOLV
Status: Open
Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Electrophilic Amination Division
Executive Summary
Welcome to the Reagent Engineering Support Hub. You are likely accessing this guide because your amination yields with O-Pivaloylhydroxylamine triflic acid (PivONH3OTf) are inconsistent, or you are observing catalyst deactivation.
Unlike standard nucleophilic aminations, reactions involving PivONH3OTf are highly sensitive to the dielectric constant and hydrogen-bond donor (HBD) ability of the solvent. While Dichloromethane (DCM) dissolves the reagent well, it often fails to support the transition state required for N-O bond cleavage in catalytic C-H amination.
This guide details the "Fluorine Effect" in solvent engineering—specifically why 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are the industry standards for this transformation.
Module 1: The "Fluorine Effect" — Why Standard Solvents Fail
Many researchers default to DCM or THF because PivONH3OTf is a salt. However, in transition-metal catalyzed C-H amination (Rh, Co, Ir), the solvent must perform two active roles:
Stabilize the Metal-Nitrenoid Intermediate: The active aminating species is often a cationic metal center. Fluorinated alcohols (TFE, HFIP) have high ionizing power but low nucleophilicity, stabilizing these electrophilic metal species without coordinating to them and shutting down catalysis.
Assist N-O Bond Cleavage (The H-Bonding Boost): The rate-limiting step is often the cleavage of the N-O bond. Fluorinated solvents form strong hydrogen bonds with the pivalate leaving group (PivO⁻), effectively "pulling" it off the nitrogen and lowering the activation energy.
Solvent Performance Comparison
Solvent
Dielectric Constant ()
H-Bond Donor ()
Nucleophilicity
Suitability for PivONH3OTf C-H Amination
HFIP
16.7
1.96 (Very High)
Very Low
Optimal for difficult/electron-poor substrates.
TFE
26.7
1.51 (High)
Low
Standard for Rh(III)/Co(III) catalysis.
DCM
8.9
0.13
Low
Poor . Good for solubility, bad for reactivity.
MeOH
32.7
0.93
High
Moderate . Can coordinate to catalyst (poisoning).
DMF
36.7
0.00
High
Avoid . Strong coordination inhibits metal center.
Module 2: Decision Logic & Workflow
Do not guess your solvent system. Use the following logic to determine the starting point for your optimization.
Figure 1: Solvent selection decision tree. TFE is the baseline for catalytic amination; HFIP is reserved for recalcitrant substrates.
Module 3: Standard Operating Procedure (Rh/Co-Catalyzed)
Protocol ID: SOP-AMN-004
Scope: Direct C-H amination of arenes using PivONH3OTf.
Q1: My reaction mixture turned black immediately, and I got no product.
Diagnosis: Catalyst decomposition or uncontrolled oxidation.
Fix: This often happens in DMF or MeCN. Switch to TFE . If using Co(III), ensure you are excluding air, as the active species can be oxygen-sensitive before coordination.
Q2: The PivONH3OTf is not dissolving in TFE.
Diagnosis: Saturation limits.
Fix: PivONH3OTf is a salt and should be soluble in TFE. However, if using very non-polar substrates, you may see a biphasic system. You can use a TFE/DCE (1:1) mixture. The DCE solubilizes the substrate, while TFE maintains the "fluorine effect" for the catalyst.
Q3: I see the "Lossen Rearrangement" byproduct (Isocyanate/Urea) instead of amine.
Diagnosis: This is rare for O-Pivaloyl derivatives (more common with O-Benzoyl), but it indicates the N-O bond is cleaving without substrate interception.
Fix: Increase substrate concentration (up to 0.5 M). Your catalyst is activating the reagent, but the substrate is too dilute to trap the nitrenoid.
Q4: Can I use the free base (PivONH2) instead of the Triflate salt?
Diagnosis: Reagent confusion.
Fix: For C-H activation, the Triflate salt (PivONH3OTf) is superior because it does not require an external oxidant and the TfO- counterion is non-coordinating. If you use PivONH2, you often need an external oxidant (like PhI(OAc)2) which complicates the mechanism.
Module 5: Mechanistic Visualization
Understanding the role of the solvent in the transition state is critical for troubleshooting.
Figure 2: Mechanistic acceleration. The fluorinated solvent hydrogen-bonds to the Pivalate leaving group, lowering the energy barrier for N-O cleavage.
References
Preparation of O-Pivaloyl Hydroxylamine Triflic Acid.
Makai, S., Falk, E., & Morandi, B.[2] (2020).[1][2] Organic Syntheses, 97, 207-216.[2]
[Link]
(Authoritative source for reagent preparation and stability data).
Rh(III)-Catalyzed C-H Amination using N-O Reagents.
Hyster, T. K., & Rovis, T. (2011).[3][4] Chemical Science, 2(8), 1606-1610.
[Link]
(Establishes the necessity of TFE in Rh-catalyzed amination).
Cobalt(III)-Catalyzed C-H Amination in TFE.
Moselage, M., Sauermann, N., & Ackermann, L. (2016).[3] Beilstein Journal of Organic Chemistry, 12, 2077–2084.
[Link]
(Demonstrates the "Fluorine Effect" in Cobalt catalysis).
HFIP as a Tunable Medium for C-H Functionalization.
Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Nature Reviews Chemistry, 1, 0088.
[Link]
(Comprehensive review on why fluorinated alcohols accelerate these reactions).
handling precautions for triflic acid salts in organic synthesis
Topic: Handling Precautions & Troubleshooting for Triflic Acid Salts Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Precautions & Troubleshooting for Triflic Acid Salts
Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Salt" vs. "Silyl" Distinction
Welcome to the Triflate Handling Support Center. Before we begin, a critical distinction must be made to ensure safety:
Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂, AgOTf): Ionic salts.[1] Generally solid, often hygroscopic, sometimes water-tolerant (Lanthanides).[1]
Silyl Triflates (e.g., TMSOTf): Covalent liquids.[1] Extremely moisture-sensitive, fuming, and hydrolyze instantly to release triflic acid.[1]
Scope: This guide focuses strictly on Metal Triflates .
Module 1: Storage & Stability (The "Shelf Life" Ticket)
User Ticket #101: "My Scandium(III) Triflate (Sc(OTf)₃) arrived as a white powder, but after a month in the cabinet, it looks like a wet paste. Is it ruined?"
Scientist Response:
It is likely not "ruined," but it has changed chemically.[1] Most metal triflates, particularly Lanthanide triflates (Ln(OTf)₃), are hygroscopic .[1] They absorb atmospheric moisture to form stable hydrates (e.g., Sc(OTf)₃[1]·9H₂O).[2]
The Science: Unlike AlCl₃ or TiCl₄, which decompose irreversibly in water, Lanthanide triflates are water-tolerant Lewis Acids [1].[1][2][3] However, the hydration state alters the molecular weight (MW) and Lewis acidity. Using a hydrate when an anhydrous catalyst is calculated results in under-loading the catalyst.
The Fix (Dehydration Protocol): You can restore the anhydrous form.
Place the hydrated salt in a round-bottom flask.
Heat to 180–200 °C under high vacuum (<1 mmHg) for 1–2 hours (for small batches) or up to 40 hours (for bulk recovery) [2].
Cool under argon/nitrogen and store in a desiccator.
User Ticket #102: "I’m using Silver Triflate (AgOTf). The bottle turned grey/black. Can I use it?"
Scientist Response:No. Silver triflate is highly light-sensitive and moisture-sensitive. The darkening indicates photoreduction of Ag(I) to metallic Silver (Ag⁰), which renders the reagent inactive for stoichiometric reactions (e.g., glycosylation).[1]
Prevention: Always wrap AgOTf vessels in aluminum foil. Weigh quickly in low-light conditions or a glovebox.
Module 2: Reaction Setup (The "It's Not Working" Ticket)
User Ticket #201: "I am running a Friedel-Crafts acylation with Cu(OTf)₂. The reaction is sluggish compared to the literature."
Scientist Response:
Copper(II) triflate is a strong Lewis acid, but it is susceptible to "Invisible Poisoning." [1]
Check for Amines: Basic impurities (even trace amines from previous steps) bind irreversibly to the metal center, deactivating the catalyst.
Check the Color: Anhydrous Cu(OTf)₂ should be a white/pale powder. If it is blue , it is hydrated [3].[1] While Ln(OTf)₃ works in water, Cu(OTf)₂ often requires anhydrous conditions for maximum electrophilic activation in acylation.[1]
Solvent Choice: Avoid solvents with Lewis basic lone pairs (e.g., THF, Acetone) if high Lewis acidity is required; they compete with the substrate.[1] Use DCM, Toluene, or MeCN.
Visual Guide: Metal Triflate Handling Decision Tree
Figure 1: Decision matrix for handling different classes of metal triflates based on environmental sensitivity.
Module 3: Preparation & Recovery (The "DIY" Ticket)
User Ticket #301: "Commercial Cu(OTf)₂ is expensive. Can I make it myself?"
Scientist Response:
Yes, synthesis is straightforward but requires handling Triflic Acid (HOTf) , which is a superacid.[1]
Protocol: Synthesis of Cu(OTf)₂ [3][4]
Setup: 250 mL flask, magnetic stir bar, ice bath.
Reagents: Copper(II) Carbonate (CuCO₃) and aqueous Triflic Acid (HOTf).[1]
Isolation: Filter to remove excess carbonate. Evaporate solvent.[4]
Drying: The resulting solid is the hydrate (Blue). Dry at 150°C in vacuo to obtain the white anhydrous powder.
User Ticket #302: "How do I recycle Scandium Triflate? The literature says it's reusable."
Scientist Response:
This is the "Green Chemistry" advantage of Lanthanide triflates. Because they do not decompose in water, they end up in the aqueous layer during workup.
Protocol: Catalyst Recovery Loop [1][2]
Quench: Add water to your reaction mixture.
Extract: Extract your organic product with Ether/DCM.
Recover: The catalyst is in the Aqueous Phase .
Evaporate: Rotovap the water phase to dryness. You will be left with a white solid (Sc(OTf)₃[1]·xH₂O).[5][6][7]
Re-activate: Apply the dehydration protocol (Module 1) to reuse in the next cycle.
Visual Guide: Catalyst Recovery Workflow
Figure 2: The closed-loop recovery cycle for water-tolerant Lanthanide Triflates.
Module 4: Safety & Waste (The "Am I Safe?" Ticket)
User Ticket #401: "Is Triflate waste compatible with standard acid waste streams?"
Scientist Response:
Generally, yes, but with caveats.[1][8]
Corrosivity: While metal triflates are salts, hydrolysis (especially of transition metal triflates) can generate Triflic Acid (HOTf) in situ, which is corrosive to skin and eyes.[1]
Segregation: Do not mix with strong bases or cyanides.[9]
Silver: AgOTf waste must go to Heavy Metal/Silver waste , not general acid waste, due to environmental toxicity and silver recovery value.[1]
Summary of Key Data
Reagent
Hygroscopic?
Water Tolerant?
Light Sensitive?
Storage Condition
Sc(OTf)₃
Yes (Forms Hydrate)
Yes
No
Desiccator
Yb(OTf)₃
Yes (Forms Hydrate)
Yes
No
Desiccator
Cu(OTf)₂
Yes
No (Hydrolyzes)
No
Tightly Sealed / Desiccator
AgOTf
Yes
No
Yes
Foil-wrapped / Dark
TMSOTf
Violently
No (Explosive/Fumes)
No
Fridge / Inert Gas
References
Kobayashi, S. (1998).[1][10] "Lanthanide Triflates as Water-Tolerant Lewis Acids."[2][3][8] European Journal of Organic Chemistry.
Kobayashi, S., et al. (1998).[1] "Lewis Acid Catalysts Stable in Water.[2][3][10] Correlation between Catalytic Activity in Water and Hydrolysis Constants." Journal of the American Chemical Society.[10]
ChemicalBook. (2024). "Copper(II) trifluoromethanesulfonate: Uses, Preparation and Precautions."
Organic Syntheses. (2009). "Preparation of Metal Triflates." Organic Syntheses, Coll.[1][4] Vol. 11. (General methodology inferred from standard acid-carbonate preparations cited in similar Lewis Acid protocols).
alternative synthesis of PONT using pivaloyl chloride vs anhydride
This technical guide addresses the synthesis of PONT ( -Pivaloyl Hydroxylammonium Triflate), a versatile electrophilic amination reagent widely used in late-stage drug functionalization. The guide compares the two primar...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of PONT (
-Pivaloyl Hydroxylammonium Triflate), a versatile electrophilic amination reagent widely used in late-stage drug functionalization.
The guide compares the two primary acylation routes: Route A (Pivaloyl Chloride) and Route B (Pivalic Anhydride) , providing troubleshooting for common pitfalls such as moisture sensitivity, byproduct removal, and thermal instability.
-Pivaloyl Hydroxylammonium Triflate) has emerged as a critical reagent in drug discovery for the direct, metal-free electrophilic amination of arenes and heterocycles. It allows for the "molecular editing" of drug scaffolds (e.g., converting C-H to C-N bonds) without pre-functionalization.
The synthesis of PONT proceeds via the
-pivaloylation of -Boc-hydroxylamine, followed by Boc-deprotection with triflic acid. The critical variable is the acylation source :
Pivaloyl Chloride (PvCl): The industry standard—fast and cheap, but prone to HCl generation and side reactions.
Pivalic Anhydride (Pv
O): The "green" alternative—milder and salt-free, but suffers from poor atom economy and purification challenges.
Strategic Comparison: Chloride vs. Anhydride
The choice of reagent dictates the impurity profile and safety controls required.
Feature
Pivaloyl Chloride (Standard)
Pivalic Anhydride (Alternative)
Reaction Rate
Fast (< 1 hour). Kinetic control.
Slow (2–4 hours). Thermodynamic control.
Byproducts
HCl (requires base like EtN); Triethylammonium salts.
Pivalic acid (requires basic wash or chromatography).
Moisture Sensitivity
High. Hydrolyzes to HCl + Pivalic acid.
Moderate. Hydrolyzes to Pivalic acid.
Exotherm
High. Requires strict 0°C cooling.
Low. Can often be run at RT.
Purification
Filtration of amine salts + Aqueous wash.
Aqueous wash (removal of pivalic acid is difficult if lipophilic).
Yield (Typical)
85–95%
75–85%
Safety Profile
Corrosive (HCl fumes).
Irritant.
Decision Matrix
Choose Chloride if: You need high throughput, have dry solvents, and can handle amine salt filtration.
Choose Anhydride if: Your substrate is acid-sensitive, you lack strict temperature control, or you wish to avoid chloride ion contamination.
Reaction Pathway & Mechanism
The following diagram illustrates the parallel pathways for synthesizing the
-Boc--pivaloyl intermediate, converging at the final deprotection step.
Figure 1: Dual-pathway synthesis of PONT showing the divergence in acylation and convergence at the triflate salt formation.
Detailed Protocols
Protocol A: The Pivaloyl Chloride Route (Standard)
Best for: High yield, scale-up (>10g).
Setup: Flame-dry a 2-neck round bottom flask (RBF) under N
.
Dissolution: Add
-Boc-hydroxylamine (1.0 equiv) and anhydrous DCM (0.2 M). Cool to 0°C .
Base Addition: Add Triethylamine (1.1 equiv) dropwise.
SO) and concentrate to yield the -Boc--pivaloyl intermediate (Oil/Solid).
PONT Formation: Redissolve intermediate in dry Et
O. Add Triflic Acid (1.0 equiv) dropwise at 0°C.
Isolation: PONT precipitates as a white solid. Filter under N
and wash with cold EtO.
Protocol B: The Pivalic Anhydride Route (Alternative)
Best for: Acid-sensitive labs, avoiding chloride ions.
Setup: Standard RBF under N
.
Reaction: Mix
-Boc-hydroxylamine (1.0 equiv) and Pivalic Anhydride (1.1 equiv) in DCM (0.5 M).
Catalysis: Add DMAP (0.05 equiv) to accelerate the reaction.
Conditions: Stir at Room Temperature for 4–6 hours.
Workup (Critical):
Dilute with Et
O.
Wash extensively with sat. NaHCO
(x3) to remove the byproduct (Pivalic Acid). Note: Pivalic acid is lipophilic; thorough basic washing is required.
PONT Formation: Proceed as in Protocol A (Step 7).
Troubleshooting & FAQs
Issue 1: "My final PONT product is a sticky gum, not a white powder."
Diagnosis: Hygroscopicity or residual solvent.
Cause: Triflate salts are extremely hygroscopic. If the ether used in the final step was not anhydrous, or if the filtration was done in humid air, the solid absorbs water.
Fix:
Use anhydrous Diethyl Ether for the precipitation step.
Perform filtration under a blanket of Nitrogen or Argon.
Triturate the gum with dry pentane/ether to induce crystallization.
Issue 2: "Low yield in the Anhydride route (Protocol B)."
Diagnosis: Incomplete acylation or loss during workup.
Cause: Pivalic anhydride is less reactive than the chloride. Without DMAP, the reaction may stall. Alternatively, vigorous washing to remove pivalic acid might wash away the product if the organic layer is too polar.
Fix:
Ensure DMAP (5 mol%) is used.
Monitor by TLC (stain with KMnO
or Ninhydrin).
During workup, ensure the aqueous layer is basic (pH > 9) to fully deprotonate pivalic acid, keeping it in the aqueous phase.
Issue 3: "Violent bubbling during Triflic Acid addition."
Ensure the system is open to a bubbler to vent pressure.
Do not seal the vessel.
Issue 4: "Why use Pivaloyl Chloride if it's dangerous?"
Answer: It provides a cleaner "break" in the workup. The byproduct (Et
N·HCl) is a solid that is easily filtered off. In the anhydride route, the byproduct (Pivalic acid) is soluble in organic solvents, requiring liquid-liquid extraction which can be tedious on a large scale.
References
Original Methodology (PONT Reagent):
Legnani, L., Morandi, B. (2016). Direct Catalytic Intermolecular Synthesis of Unprotected 2-Azidoamines from Alkenes. Angewandte Chemie International Edition , 55(6), 2248-2251.
[Link]
Review of Electrophilic Amination:
Naganawa, Y., et al. (2018). Recent Advances in Electrophilic Amination Reactions. Chemical Science , 9, 2463-2488.
[Link]
Application in Drug Discovery:
Falk, E., et al. (2022).[3] Electrophilic Amination for Late-Stage Functionalization. Nature Chemistry , 14, 425–434.
[Link]
preventing decomposition of O-Pivaloylhydroxylamine triflate during scale-up
Stability, Scale-Up, and Troubleshooting Guide Executive Summary & Reagent Profile[1][2][3][4] O-Pivaloylhydroxylammonium triflate (PONT) has emerged as a superior electrophilic aminating reagent, offering a safer altern...
Author: BenchChem Technical Support Team. Date: February 2026
Stability, Scale-Up, and Troubleshooting Guide
Executive Summary & Reagent Profile[1][2][3][4]
O-Pivaloylhydroxylammonium triflate (PONT) has emerged as a superior electrophilic aminating reagent, offering a safer alternative to the explosive O-mesitylenesulfonylhydroxylamine (MSH) and the less stable O-dinitrophenylhydroxylamine (DPH).
While PONT is "bench-stable," this term is relative. During scale-up (>10g), three primary vectors drive decomposition:
Moisture-Induced Hydrolysis: The triflate salt is highly hygroscopic; water hydrolyzes the ester bond, rendering the reagent useless.
Exothermic Gas Evolution (Synthesis Phase): The deprotection of the Boc-precursor releases isobutylene gas. On a large scale, this causes rapid pressurization and foaming, leading to yield loss and potential thermal runaway.
Thermal Instability (Process Safety): While the onset temperature is high (>160°C), the presence of impurities or incompatible solvents can lower this threshold.
Critical Process Parameters (CPP)
The following parameters must be maintained to prevent decomposition.
Parameter
Specification
Failure Consequence
Temperature (Storage)
< 25°C (Recommended 4°C)
Slow hydrolysis; clumping.
Temperature (Synthesis)
< 25°C during acid addition
Runaway exotherm; product degradation.
Atmosphere
Inert (N₂ or Ar)
Moisture absorption (Hygroscopic).
Solvent Compatibility
DCM, Et₂O (Anhydrous)
Solvents with nucleophilic character (MeOH, H₂O) cause decomposition.
DSC Onset
164.5 °C (Exotherm)
DO NOT HEAT reaction mixtures containing PONT above 100°C without ARC data.
Troubleshooting Guide (Q&A)
Module A: Synthesis & Scale-Up Issues
Q: During the addition of Triflic Acid (TfOH) to the N-Boc precursor, the reaction foamed uncontrollably. How do I prevent this on scale-up?A: This is a mass-transfer and gas-evolution issue, not just a thermal one.
The Mechanism: The deprotection generates isobutylene gas and CO₂. On a gram scale, this vents easily. On a decagram scale, the gas generation rate exceeds the venting rate, causing "champagne-bottle" foaming.
The Protocol:
Headspace: Use a vessel with at least 50% headspace.
Dilution: Ensure the DCM concentration is moderate (approx. 0.6 M).[1]
Controlled Addition: Add TfOH dropwise. Stop addition immediately if foaming rises. Allow gas to subside before resuming.
Venting: Ensure the reaction vessel is vented to a scrubber (do not seal the system).
Q: My final product is an oil or a sticky gum, not the white crystalline solid described in literature. What happened?A: This indicates Solvent Trapping or Hydrolysis .
Cause 1 (Moisture): If the diethyl ether (Et₂O) used for precipitation was not anhydrous, the triflate salt absorbed water, turning into a deliquescent oil.
Cause 2 (Impurities): Excess triflic acid or unreacted Boc-precursor prevents crystallization.
The Fix:
Decant the supernatant.
Triturate the oil vigorously with fresh, anhydrous Et₂O or Pentane.
Scratch the flask wall with a glass rod to induce nucleation.
If it remains oily, re-dissolve in minimal DCM and re-precipitate with excess Et₂O.
Q: Why did my yield drop significantly when I scaled from 5g to 50g?A: Yield loss at scale is often due to thermal degradation during filtration .
The Physics: The precipitation is exothermic. Filtration of large cakes takes longer, exposing the hygroscopic solid to humid air for extended periods.
The Solution:
Use a sintered glass funnel with a nitrogen blanket (inverted funnel flowing N₂ over the cake).
Minimize drying time on the filter; move quickly to high-vacuum drying.
Do not wash with "wet" solvents.
Module B: Storage & Stability
Q: Can I store PONT in a standard desiccator?A: Only if the desiccant is active. PONT is aggressively hygroscopic.
Best Practice: Store in a tightly sealed vial, taped with Parafilm/electrical tape, inside a secondary container with Drierite/Silica, at 4°C.
Shelf Life: Properly stored, it is stable for weeks to months. If it smells strongly of pivalic acid (sweaty/rancid odor), it has hydrolyzed.
Q: Is PONT shock-sensitive?A: PONT is classified as an energetic material but is generally considered not shock-sensitive compared to MSH. However, standard safety protocols for energetic materials should apply:
Avoid metal spatulas (use Teflon/wood).
Do not grind the solid in a mortar.
DSC Data: Exotherm onset is ~164.5°C (
J/g), with major decomposition at 191.9°C ( J/g).[2][1]
Visualizing the Workflow
Diagram 1: Safe Scale-Up Synthesis Workflow
This workflow emphasizes the critical control points (CCPs) to prevent runaway and decomposition.
Caption: Figure 1. Step-by-step synthesis workflow highlighting the critical "Safety Critical Zone" where gas evolution and exotherm management are paramount.
Diagram 2: Decomposition Pathways
Understanding how PONT breaks down helps in preventing it.
Caption: Figure 2. Primary decomposition vectors. Moisture leads to hydrolysis (inactive), while extreme heat/base can trigger rearrangement pathways.
References & Authoritative Sources
Primary Scale-Up Protocol:
Fier, P. S.; et al. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid."[1] Organic Syntheses2020 , 97, 207–216.[1]
[Link]
(Contains the definitive multi-decagram scale-up procedure and safety notes).
Thermal Safety Data (DSC):
Legnani, L.; et al. "O-Pivaloylhydroxylammonium Triflate."[2][1] Cited within Org.[2][1][3] Syn. 2020 discussion.
(Establishes the 164.5°C exotherm onset).[1]
Application & Utility:
Gasser, V.; Makai, S.; Morandi, B.[2][4] "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines."[5][4][6] Chemical Communications2022 , 58, 9991-10003.[4]
[Link]
Original Methodology:
Legault, C.; Charette, A. B.[3] "Highly efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine." The Journal of Organic Chemistry2003 , 68, 7119–7122.[3]
[Link]
(Foundational work on hydroxylamine reagents).
reaction time optimization for electrophilic amination with PONT
Welcome to the technical support center for electrophilic amination reactions, with a special focus on the use of Pyridinium-O-nosyltryptamine (PONT) and related hydroxylamine-derived reagents. This resource is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for electrophilic amination reactions, with a special focus on the use of Pyridinium-O-nosyltryptamine (PONT) and related hydroxylamine-derived reagents. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these powerful C-N bond-forming reactions.
The introduction of an amino group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a significant majority of small molecule therapeutics contain at least one nitrogen atom.[1] Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a distinct and often advantageous approach compared to traditional nucleophilic substitution methods.[2][3] Reagents like PONT have emerged as valuable tools in this field, enabling the direct installation of unprotected amino groups and thereby improving step- and atom-economy by avoiding cumbersome protection-deprotection sequences.[1][4][5]
This guide is structured in a question-and-answer format to directly address the practical challenges you may face in the lab. We will delve into the "why" behind experimental observations and provide actionable solutions grounded in mechanistic principles.
Question 1: My electrophilic amination with PONT is extremely slow or stalling. What are the likely causes and how can I accelerate the reaction?
Answer: A sluggish or stalled reaction is a common frustration. The root cause often lies in a combination of factors related to the nucleophilicity of your substrate, the electrophilicity of the aminating agent, and the overall reaction conditions. Let's break down the key areas to investigate:
Substrate Reactivity: The electronic and steric properties of your carbon nucleophile are paramount.
Electron-Donating vs. Electron-Withdrawing Groups: The rate of electrophilic amination is highly sensitive to the electron density of the nucleophile.[6][7] Electron-rich substrates, such as enolates derived from ketones with electron-donating groups, will react faster. Conversely, electron-withdrawing groups will decrease the nucleophilicity of the carbanion, leading to a slower reaction.[6][7]
Steric Hindrance: Highly congested nucleophiles can hinder the approach of the electrophilic aminating agent, slowing down the reaction.
PONT Reagent Integrity:
Stability and Storage: While many hydroxylamine-derived reagents are bench-stable, their long-term stability can be a concern.[8] Ensure your PONT reagent has been stored correctly, typically in a cool, dry, and dark environment. Degradation of the reagent will lead to lower effective concentrations and reduced reaction rates.
Purity: Impurities in the PONT reagent can interfere with the reaction. If you suspect this to be an issue, consider purifying the reagent or obtaining a fresh batch from a reliable supplier.
Reaction Conditions:
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. For reactions involving charged intermediates, a more polar solvent may be beneficial. However, the optimal solvent will depend on the specific nature of your substrate and the base used. It is often worthwhile to screen a few different solvents (e.g., THF, DCM, MeCN) to find the best conditions.
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, be mindful of the stability of your starting materials, reagents, and products at elevated temperatures. A careful temperature optimization study is recommended.
Base Selection: The choice of base is critical for generating the nucleophile in sufficient concentration without causing unwanted side reactions. For enolate formation, common bases include LDA, KHMDS, and NaHMDS. The strength and steric bulk of the base can influence the regioselectivity of enolate formation and, consequently, the reaction outcome.
Troubleshooting Workflow for Slow Reactions:
Caption: Troubleshooting workflow for slow electrophilic amination reactions.
Question 2: I am observing low yields in my amination reaction. What are the potential side reactions, and how can I minimize them?
Answer: Low yields can be attributed to a variety of factors, including incomplete conversion (as discussed above), product degradation, or the formation of undesired byproducts. Here are some common side reactions and strategies to mitigate them:
Over-alkylation/amination: While less common with electrophilic amination compared to nucleophilic methods, it is possible for the aminated product to react further if it remains nucleophilic under the reaction conditions.[2]
Solution: Use a slight excess of the carbon nucleophile relative to the PONT reagent to ensure the aminating agent is consumed. Careful monitoring of the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize the desired product and minimize subsequent reactions.
Reduction of the Carbonyl Group: If you are aminating an enolate and using a hydride-based reagent in a subsequent workup step, you risk reducing the carbonyl group.
Solution: Choose your workup and purification conditions carefully. A non-reducing workup is essential.
Competing Reaction Pathways: Depending on your substrate, other reactive sites may compete for the aminating agent.
Solution: The use of protecting groups to block other nucleophilic sites on your molecule may be necessary.
Decomposition of Starting Material or Product: The reaction conditions (e.g., strong base, elevated temperature) may lead to the degradation of your starting material or the desired aminated product.
Solution: Perform stability studies on your starting material and product under the reaction conditions to identify any degradation pathways. If degradation is observed, consider milder reaction conditions (e.g., lower temperature, weaker base).
Data-Driven Approach to Yield Optimization:
A Design of Experiments (DoE) approach can be highly effective in systematically optimizing reaction parameters to improve yield. A fractional factorial design, for example, can help you efficiently screen the effects of multiple variables.
Factor
Level 1 (-)
Level 2 (+)
Potential Impact on Yield
Temperature (°C)
0
25
Higher temperatures may increase rate but also degradation.
Equivalents of Base
1.1
1.5
Excess base may lead to side reactions.
Solvent
THF
DCM
Solvent polarity can influence reaction pathway.
Reaction Time (h)
2
8
Longer times may lead to byproduct formation.
Category 2: Reagent and Catalyst Considerations
Question 3: Are there alternatives to PONT for electrophilic amination, and when should I consider using them?
Answer: Yes, a wide variety of electrophilic aminating agents have been developed, each with its own advantages and disadvantages.[9][10] The choice of reagent often depends on the specific substrate and the desired outcome.
Other Hydroxylamine Derivatives: The reactivity of hydroxylamine-derived reagents can be fine-tuned by modifying the leaving group.[8] For less reactive nucleophiles, a reagent with a better leaving group may be required.
Oxaziridines: These are another important class of electrophilic aminating agents.[9] They are particularly useful for the amination of enolates and other soft nucleophiles.
Azodicarboxylates: These reagents are commonly used for the amination of carbanions and have been successfully employed in numerous total syntheses.[2] A key consideration is that the initial product is a hydrazine, which requires a subsequent N-N bond cleavage step to yield the free amine.[2]
Transition-Metal Catalyzed Aminations: In recent years, transition-metal catalysis has emerged as a powerful strategy for electrophilic amination.[4] Catalysts based on copper, iron, and other metals can enable aminations that are not possible with traditional stoichiometric reagents.[5] For instance, copper(II) triflate has been used to catalyze the amination of less nucleophilic alkenes.[2]
When to Consider an Alternative:
Substrate Incompatibility: If your substrate is not compatible with the reaction conditions required for PONT (e.g., sensitive to the base or solvent), an alternative reagent that allows for milder conditions may be necessary.
Low Reactivity: For particularly unreactive nucleophiles, a more potent aminating agent or a transition-metal catalyzed system might be required to achieve a reasonable reaction rate and yield.
Cost and Availability: For large-scale synthesis, the cost and availability of the aminating agent are important practical considerations.
General Reaction Mechanism:
The electrophilic amination of a carbanion with a hydroxylamine-derived reagent like PONT generally proceeds through a nucleophilic attack of the carbanion on the electrophilic nitrogen atom, with the concomitant displacement of a leaving group.
Caption: Generalized mechanism of electrophilic amination.
Experimental Protocols
General Procedure for the Electrophilic Amination of a Ketone Enolate with PONT:
Disclaimer: This is a general guideline. Optimal conditions will vary depending on the specific substrate. Always perform small-scale test reactions to determine the best conditions for your system.
Preparation of the Enolate:
To a solution of the ketone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a suitable base (e.g., LDA, 1.1 eq.) dropwise.
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
Amination Reaction:
To the pre-formed enolate solution at -78 °C, add a solution of PONT (1.2 eq.) in anhydrous THF dropwise.
Allow the reaction to warm slowly to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
Workup:
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.
References
Electrophilic amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(77), 9991-10003. [Link]
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(77), 9991-10003. [Link]
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(77), 9991-10003. [Link]
Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. (n.d.). University of Bristol Research Portal. Retrieved February 15, 2026, from [Link]
Factor affecting electrophilic substitution reaction. (2025, November 4). Filo. [Link]
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Foley, D. J., & Clayden, J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(49), 25640-25666. [Link]
Avigdori, I., Singh, K., Fridman, N., & Gandelman, M. (2021). Nitrenium ions as new versatile reagents for electrophilic amination. Chemical Science, 12(23), 8113-8118. [Link]
Catino, A. J. (2015). Recent Advances in Electrophilic Amination Reactions. Organic Chemistry: Current Research. [Link]
Benchmarking the Triflate Counterion: A Comparative 19F NMR Guide for the PONT Reagent
This guide provides a technical benchmarking of the 19F NMR signatures associated with the PONT reagent (O-Pivaloyl hydroxylammonium triflate). It is designed for analytical chemists and synthetic researchers needing to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical benchmarking of the 19F NMR signatures associated with the PONT reagent (O-Pivaloyl hydroxylammonium triflate). It is designed for analytical chemists and synthetic researchers needing to verify reagent integrity, monitor reaction progress, or distinguish the active reagent from decomposition byproducts.
Executive Summary
PONT (O-Pivaloyl hydroxylammonium triflate) has emerged as a premier electrophilic aminating reagent for the direct synthesis of unprotected amines. While its synthetic utility is well-documented, its analytical characterization—specifically via 19F NMR spectroscopy —is critical for quality control.
The triflate counterion (
) serves as a sensitive reporter for the reagent's state.[1] Unlike "spectator" ions in other salts, the chemical shift of the triflate in PONT is influenced by the specific hydrogen-bonding environment of the ammonium cation. This guide compares the 19F NMR shift of PONT against standard triflate alternatives to establish a diagnostic baseline.
Technical Background: The PONT Reagent
Chemical Name: O-Pivaloyl hydroxylammonium triflate[2]
Formula:
Role: Electrophilic nitrogen source.
Analytical Challenge: PONT is moisture-sensitive. Hydrolysis leads to the formation of pivalic acid and hydroxylammonium triflate (
), or eventually free triflic acid () depending on pH. Distinguishing the active reagent from these byproducts requires precise chemical shift referencing.
The "Triflate Reporter" Mechanism
In non-polar solvents (e.g.,
), PONT exists largely as a Contact Ion Pair (CIP) . The oxygen atoms of the triflate anion accept hydrogen bonds from the moiety. This deshields the fluorine nuclei relative to "free" triflate. In polar aprotic solvents (e.g., ), the ions are solvent-separated (SSIP), leading to a shift closer to the thermodynamic baseline of free triflate.
Comparative Analysis: PONT vs. Triflate Alternatives
The following table benchmarks the 19F NMR shift of PONT against common triflate sources. Note that values are referenced to
(0 ppm).
Table 1: Comparative 19F NMR Shifts (δ, ppm)
Reagent / Species
Chemical State
Shift (DMSO-d6)
Shift (CDCl3)
Diagnostic Notes
PONT Reagent
Active Reagent
-77.74
-78.0 to -78.5
Sharp singlet. Sensitive to concentration due to ion pairing.
Tetrabutylammonium Triflate
Free Anion (SSIP)
-77.80
-78.80
The "standard" for free triflate.
Triflic Acid (TfOH)
Free Acid
-77.60
-77.0 to -78.0
Broadens significantly if water is present. Highly pH dependent.
Key Insight: If you observe a signal near -74 ppm , your PONT reagent has likely reacted to form a covalent triflate species (or you are observing a different electrophile). If you observe a signal drifting towards -79 ppm in
, it suggests the ion pair is dissociating, possibly due to high dilution or the presence of polar impurities (water).
Mechanistic Visualization
The following diagram illustrates the equilibrium states of the PONT reagent in solution and how they correlate to the observed NMR signal.
Figure 1: Solvation dynamics of PONT. The shift variation between CIP and SSIP states is a diagnostic tool for solvent interaction and concentration effects.
To ensure reproducibility when benchmarking PONT, follow this self-validating protocol.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
Analyte: PONT Reagent (~10-15 mg).
Solvent:
(Recommended for stability) or (dried over molecular sieves).
Internal Standard:
-Trifluorotoluene (BTF, δ -63.72 ppm) or Fluorobenzene (PhF, δ -113.15 ppm). Do not use TFA as it may exchange with the triflate.
Step-by-Step Workflow
Preparation: Weigh 15 mg of PONT into a clean vial.
Solvation: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved.
Check: If the solution is cloudy in
, the reagent may be hydrolyzed (ammonium salts are less soluble).
Standard Addition: Add 10 µL of a 0.1 M solution of Internal Standard (BTF).
Acquisition:
Pulse Sequence: Standard zg or zgf2 (proton decoupled).
Sweep Width: Ensure coverage from -50 to -150 ppm.
Relaxation Delay (D1): Set to ≥ 5 seconds to ensure accurate integration if quantitative data is needed.
Scans: 16-32 scans are sufficient for high concentrations.
Processing: Phase manually. Reference the Internal Standard to its known value (e.g., BTF to -63.72 ppm).
Interpretation of Results
Scenario A (Single Peak at -77.7 ppm): High purity PONT. Proceed with synthesis.
Scenario B (Major Peak at -77.7, Minor at -79.0): Presence of free acid or dissociated salt impurities. Purify by recrystallization.
Scenario C (New Peak at -74.5 ppm): Formation of covalent triflate species. STOP. The reagent has decomposed or reacted with the solvent.
References
Primary Synthesis & Characterization: Gasser, V.; Makai, S.; Morandi, B. "The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines." Chem. Commun., 2022 , 58, 9991–10003. Link
PONT Reagent Data: Comparison of O-Pivaloyl hydroxylammonium triflate shifts derived from Supporting Information of: Angew. Chem. Int. Ed.2018 , 57, 324–327.[3] Link
General 19F NMR Tables: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Characterization & Comparison: O-Pivaloylhydroxylamine Triflate (Phth)
Content Type: Publish Comparison Guide
Audience: Synthetic Chemists, Process Development Scientists, and Safety Officers.
Executive Summary: The Stability Paradigm
In the landscape of electrophilic aminating agents, O-Pivaloylhydroxylamine triflate (Phth) has emerged as the superior alternative to traditional reagents like O-Mesitylenesulfonylhydroxylamine (MSH). While MSH is notorious for its thermal instability and explosive potential, Phth offers a unique combination of bench stability and high reactivity .
This guide focuses on the critical physicochemical parameter that defines Phth purity: Melting Point (MP) . Unlike many reagents where MP is merely an identification number, for Phth, the MP range is a diagnostic indicator of deprotection efficiency and safety.
Physicochemical Profile: The Melting Point Criticality
A common error in the synthesis of Phth is misinterpreting the melting point. The reaction involves the deprotection of tert-butyl pivaloyloxycarbamate (N-Boc precursor) using triflic acid.[1]
Pure Phth Triflate: Exhibits a sharp melting range between 134 °C and 138 °C .[2][3]
Incomplete Reaction (Impurity): The N-Boc precursor melts at 80–82 °C .[1]
Expert Insight: If your synthesized solid melts below 100 °C, you have not isolated the triflate salt; you likely have a mixture dominated by the unreacted carbamate or a solvate.
Thermal Stability & Safety Window (DSC Data)
Differential Scanning Calorimetry (DSC) establishes the safety margin for handling Phth. Unlike MSH, which can decompose near ambient temperatures, Phth possesses a wide "safe handling" window between its melting point and its decomposition onset.
Note: Data derived from standard DSC curves at 10 °C/min. MSH, by comparison, exhibits decomposition onsets as low as 40 °C depending on crystallinity and storage.
Comparative Performance: Phth vs. Alternatives
The following table contrasts Phth with its primary historical competitor, MSH, and the water-soluble alternative, Hydroxylamine-O-sulfonic acid (HOSA).
Acidolysis: Add Trifluoromethanesulfonic acid (TfOH) (1.05 equiv) dropwise at 0 °C.
Observation: A white precipitate should form immediately.
Precipitation: Stir at Room Temperature (RT) for 2 hours.
Filtration (Critical): Filter the solid under an inert atmosphere (N2 or Ar) if possible to prevent moisture absorption, though Phth is relatively air-stable.
The "Purity Wash": Wash the filter cake vigorously with Dichloromethane (CH2Cl2) .
Reasoning: The N-Boc precursor is soluble in CH2Cl2, while the Phth triflate salt is insoluble. This step removes the low-melting impurity (MP 80°C).
Drying: Dry under high vacuum for 6 hours.
B. Melting Point Determination (Capillary Method)[4][5]
Preparation: Pack 2–3 mm of dry sample into a capillary tube.
Ramp: Heat rapidly to 110 °C.
Measurement: Reduce heating rate to 1–2 °C/min.
Validation:
Pass: Clear liquid melt observed at 134–138 °C .
Fail: Melting/softening observed < 120 °C (Indicates precursor contamination or wet solvent).
Visualizations
Diagram 1: Synthesis & Purification Logic Flow
This diagram illustrates the critical separation of the target reagent from its precursor based on solubility differences.
Caption: Purification workflow highlighting the CH2Cl2 wash step essential for removing the low-melting N-Boc precursor.
Diagram 2: Reagent Selection Decision Matrix
When should you choose Phth over MSH?
Caption: Decision matrix for selecting between Phth and MSH based on reaction scale and substrate acid sensitivity.
References
Tokyo Chemical Industry (TCI). Product Specification: O-Pivaloylhydroxylammonium Trifluoromethanesulfonate (P2856). Retrieved from TCI Chemicals. Link
Makai, S., et al. (2020).[1] Preparation of O-Pivaloyl Hydroxylamine Triflic Acid.[2][3][6][7][8] Organic Syntheses, 97, 207-216.[1] Link
Legnani, L., et al. (2018). DSC Analysis and Thermal Stability of Hydroxylamine Derivatives. (Cited within Org.[1] Syn. v97).
Vapourtec. (2017). Taming the highly unstable reagent MSH.[9] Vapourtec Application Notes.[1] Link
Mettler Toledo. Melting Point Determination: Principle and Effects of Impurities.Link
Technical Comparison Guide: PONT vs. Hydroxylamine-O-Sulfonic Acid (HOSA)
Executive Summary In the landscape of electrophilic amination, the choice of reagent dictates not just yield, but the safety profile and chemoselectivity of the transformation. This guide compares Hydroxylamine-O-sulfoni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of electrophilic amination, the choice of reagent dictates not just yield, but the safety profile and chemoselectivity of the transformation. This guide compares Hydroxylamine-O-sulfonic acid (HOSA) , the classical "workhorse" reagent, with O-Pivaloyl hydroxylammonium triflate (PONT) , a modern, bench-stable alternative that has redefined the scope of direct
While HOSA remains a cost-effective choice for robust, early-stage synthesis (e.g., nitrile synthesis from aldehydes, N-heterocycle formation), PONT offers superior atom economy, operational safety, and compatibility with transition-metal catalysis, making it the preferred reagent for late-stage functionalization (LSF) and complex molecule synthesis.
Structural & Physical Profile
The fundamental difference in reactivity stems from the leaving group ability and the physical state of the nitrogen source.
-type displacement at the nitrogen atom by a nucleophile. Under basic conditions, it can generate unstable nitrene intermediates or react as a nucleophile itself (via the oxygen) depending on pH. Its dual reactivity (nucleophilic N vs. electrophilic N) often leads to side reactions.[4]
PONT: The Controlled Pathway
PONT is designed as a clean source of the aminium radical cation (
) or electrophilic nitrogen under catalytic conditions. The pivalate group prevents the rearrangement to N-hydroxy amides (a common failure mode in other reagents) and the triflate counterion ensures high solubility and reactivity in organic media without requiring strong bases.
Visualization: Activation Pathways
Figure 1: Mechanistic divergence between HOSA (Base-mediated/SN2) and PONT (Catalytic/Radical-mediated).
Comparative Reactivity Profile
N-Amination of Heterocycles
HOSA: The industry standard for converting pyridines to
attack by the pyridine nitrogen on the HOSA amine.
Limitation: Requires aqueous base, often suffers from hydrolysis of the reagent.
PONT: Can perform this transformation but is often "over-qualified" and more expensive. However, PONT is superior when the substrate contains hydrolytically sensitive groups (e.g., esters, acid chlorides) that would not survive the aqueous basic conditions of HOSA.
Alkene Functionalization
HOSA: Generally ineffective for direct alkene amination.
PONT: Highly effective. In the presence of iron catalysts (e.g., FePc), PONT enables the aminochlorination or aminohydroxylation of alkenes.
Outcome: Direct installation of a free
group and a nucleophile (Cl, OH) across a double bond with high Markovnikov selectivity.
C-H Amination of Arenes
HOSA: Requires Friedel-Crafts conditions (
), often leading to harsh mixtures and poor regioselectivity.
PONT: Enables mild, transition-metal-catalyzed (or even metal-free) C-H amination.
Selectivity: Can be tuned for para-selectivity on electron-rich arenes via radical mechanisms.
Experimental Protocols
Protocol A: HOSA-Mediated Synthesis of Nitriles from Aldehydes
A robust method for converting aldehydes to nitriles.
Solvent: Add degassed MeOH/DCM (1:1) containing the styrene and solid NaCl.
Reaction: Stir at room temperature for 12 hours. The solution typically turns from blue (FePc) to a brownish suspension.
Workup: Quench with saturated
. Extract with EtOAc.
Purification: Silica gel chromatography yields the free primary amine (isolated as the amino-chloride).
Safety and Stability Assessment
This is the critical differentiator for scale-up.
HOSA: The Thermal Hazard
Risk: HOSA is structurally related to hydroxylamine and sulfuric acid.[1][9][10] It has a high decomposition energy (
).
Handling: It must be stored cold (
). Old bottles may accumulate pressure or degrade.
Incompatibility: Violent reaction with ketones (forms diaziridines which can be explosive) and strong bases.
PONT: The Stable Surrogate
Safety: PONT is a crystalline salt with significantly higher thermal onset for decomposition.
Handling: Can be weighed on an open bench. It does not fume or rapidly hydrolyze.
By-products: Generates pivalic acid and triflic acid (as salts) upon reaction, which are easily removed by aqueous wash.
Decision Matrix: When to use which?
Figure 2: Selection logic for amination reagents.
References
Gasser, V., Makai, S., & Morandi, B. (2022).[2] The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[11] Chemical Communications, 58(72), 9991–10003.[2] Link
Legnani, L., Morandi, B. (2016). Iron-Catalyzed Amino-Chlorination of Alkenes. Angewandte Chemie International Edition, 55(6), 2248-2251. Link
Wallace, T. J. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[1][3][9][10] Tetrahedron, 36(11), 1509-1515. Link
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules. Science, 342(6160), 956-960. (Contextual grounding for electrophilic amination). Link
advantages of PivONH3OTf over traditional electrophilic amine sources
Executive Summary Reagent Profile: O-Pivaloylhydroxylamine triflic acid salt (PivONH3OTf) CAS: 1401708-83-5 Primary Utility: Direct electrophilic amination of heterocycles, arenes, and olefins.[1] For decades, the instal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Reagent Profile: O-Pivaloylhydroxylamine triflic acid salt (PivONH3OTf)
CAS: 1401708-83-5
Primary Utility: Direct electrophilic amination of heterocycles, arenes, and olefins.[1]
For decades, the installation of amino groups via electrophilic nitrogen sources was hampered by a "pick your poison" compromise. Reagents were either operationally hazardous (e.g., DPH / O-(2,4-Dinitrophenyl)hydroxylamine), poorly soluble in organic media (e.g., HOSA / Hydroxylamine-O-sulfonic acid), or required harsh deprotection steps (e.g., Chloramine-T ).
PivONH3OTf has emerged as the superior standard for modern drug discovery. It combines the structural stability required for scale-up with the high electrophilicity needed for innate C–H functionalization. This guide analyzes the technical superiority of PivONH3OTf over legacy reagents, supported by mechanistic insights and validated protocols.
Part 1: The Safety & Stability Paradigm
The most immediate advantage of PivONH3OTf is safety. Traditional electrophilic amine sources, particularly DPH, pose severe explosion risks that restrict their use to milligram-scale discovery chemistry.
Comparative Stability Analysis
Feature
PivONH3OTf
DPH (Legacy Standard)
HOSA
Shock Sensitivity
Stable (No detonation under standard hammer tests)
High (Explosive; sensitive to friction/shock)
Stable
Thermal Stability
Stable up to ~105°C (Onset of decomp)
Decomposes violently >110°C
Stable
Storage
Shelf-stable solid (months at 4°C)
Requires constant refrigeration/wetting
Hygroscopic
Scale-Up Potential
High (Multi-decagram safe)
Low (Hazardous >5g)
High
Operational Insight: In Process Safety Lab (PSL) testing, DPH exhibits rapid exothermic decomposition with high gas evolution. PivONH3OTf, stabilized by the triflate counterion and the pivaloyl steric bulk, mitigates this risk, allowing for open-flask handling—a critical advantage for high-throughput library synthesis.
Part 2: Solubility & Chemoselectivity
While HOSA is safe, its utility is limited by its insolubility in the organic solvents (DCM, THF, Toluene) required for transition-metal catalyzed C–H activation or radical functionalization.
The Solubility Gap
HOSA: Soluble in water/acid; insoluble in DCM/THF. This forces biphasic conditions or the use of polar protic solvents that quench sensitive organometallic intermediates.
PivONH3OTf: Highly soluble in DCM, DCE, THF, and MeCN. This allows for homogeneous reaction conditions, essential for:
Radical Amination: Compatible with zinc sulfinate-mediated radical pathways (Baran conditions).
Metal Catalysis: Compatible with Rh(III) and Ir(III) C–H activation cycles where water is a poison.
Chemoselectivity: The "Free Amine" Advantage
Unlike Chloramine-T or azodicarboxylates, which install protected nitrogens (sulfonamides or hydrazines) requiring harsh hydrolysis, PivONH3OTf delivers a "masked" amine that is easily revealed.
Mechanism: The pivalate group serves as a robust leaving group upon nucleophilic attack or radical recombination.
Result: The primary product is often the free amine salt or an easily cleaved intermediate, bypassing the need for strong acid/base deprotection steps that might decompose complex drug scaffolds.
Part 3: Mechanistic Pathways & Visualization
PivONH3OTf operates via two distinct mechanistic manifolds depending on the activation mode.
Radical Amination (Innate C-H Functionalization)
Under redox-active conditions (e.g., with Zinc bis(alkanesulfinate)s), the reagent generates an amidyl radical equivalent that couples with heterocycles.
Electrophilic Amination (Metal-Catalyzed)
In Rh(III) or Co(III) catalysis, the reagent acts as an external oxidant and nitrogen source, inserting into the Metal-Carbon bond.
Figure 1: Dual mechanistic pathways of PivONH3OTf allowing for both radical and metal-catalyzed amination.
Validation Check: Product should be a white, free-flowing powder. 1H NMR (DMSO-d6) should show a sharp singlet ~1.3 ppm (t-Bu) is gone and replaced by pivaloyl singlet ~1.2 ppm and broad NH3 protons ~11.0 ppm.
Protocol B: Direct C-H Amination of Heterocycles
Based on Baran Group Methodologies (Science 2013).
Objective: Amination of a pyridine or pyrimidine derivative.
Setup: To a vial equipped with a stir bar, add the Heterocycle (1.0 equiv) and PivONH3OTf (1.5 equiv).
Solvent: Add THF:Water (1:1) or pure DCM depending on substrate solubility (0.1 M).
Radical Initiation: Add Zinc bis(trifluoromethanesulfinate) (Zn(SO2CF3)2) (2.0 equiv) if using sulfinate protocol, OR simply heat if using innate electrophilic activation.
Reaction: Stir at ambient temperature (or 40°C) for 12–24 hours. Open flask is permissible.
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (neutralizes TfOH). Dry organic layer (Na2SO4) and concentrate.[3]
Purification: Flash chromatography.
Part 5: Decision Matrix for Reagent Selection
When should you switch to PivONH3OTf?
Figure 2: Selection logic for electrophilic aminating agents.
References
Preparation of O-Pivaloyl Hydroxylamine Triflic Acid.
Legnani, L., Morandi, B.
Organic Syntheses2020 , 97, 207-216.[3]
[Link]
Practical C–H Functionalization of Quinolines with Boronic Acids.
Gui, J., et al. (Baran Group).
Science2013 , 341, 1356-1363. (Contextualizing the reagent's utility in radical amination).
[Link]
The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines.
Chemical Communications (RSC Publishing).[1]
[Link]
Rh(III)-Catalyzed C-H Amination of Arenes.
Grohmann, C., Wang, H., Glorius, F.
Organic Letters2012 , 14, 656–659.
[Link]
A Comparative Guide to the Atom Economy of Pyridine N-Oxide Reagents in C-H Activation
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Atom Economy in C-H Activation The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Atom Economy in C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a more direct and efficient path to complex molecules by bypassing the need for pre-functionalized starting materials.[1][2] This approach inherently promises to shorten synthetic routes, thereby reducing step count and overall waste.[1][3] However, the sustainability of many C-H activation protocols is often compromised by the need for stoichiometric, metal-based oxidants, and static directing groups, which contribute to poor atom economy.[1][4]
Atom economy , a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[5]
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A high atom economy signifies a more sustainable process with minimal waste generation.[6][7] This guide focuses on evaluating a class of reagents that aims to improve this metric: Pyridine N-Oxides used as internal oxidants.
The "PONT" Reagent: Pyridine N-Oxide as an Internal Oxidant
While "PONT reagent" is not a standardized term, it aptly describes a powerful strategy in C-H activation: the use of a P yridine-O xide moiety for N -functionalized T ransfer, often acting as a directing group and a built-in (internal) oxidant. Pioneered by groups like Daugulis and others, this approach integrates the oxidant into the substrate itself, typically through a cleavable N-O bond.[3][8][9]
This design circumvents the need for external, stoichiometric metal oxidants (e.g., Ag(I), Cu(II)), which are major sources of atomic waste in traditional C-H activation cycles.[3][4] The N-oxide group directs a metal catalyst (commonly Palladium) to a specific C-H bond and, after the key C-C or C-heteroatom bond formation, is consumed as the oxidant, leaving behind the corresponding pyridine.
Visualization: Conceptual Workflow of Atom Economy Analysis
The following diagram illustrates the logical flow for assessing and comparing the sustainability of different C-H activation strategies.
Caption: Workflow for evaluating the atom economy of C-H activation methods.
Head-to-Head Comparison: Internal vs. External Oxidants
To objectively compare performance, we will analyze two representative palladium-catalyzed C-H arylation reactions of a benzamide substrate.
Method A: PONT-type Internal Oxidant: Utilizes an N-methoxybenzamide, where the N-O bond serves as the internal oxidant.
Method B: Conventional External Oxidant: Employs a standard benzamide with a stoichiometric silver salt (Ag₂CO₃) as the external oxidant.
Visualization: Flow of Atoms and Waste Generation
This diagram conceptually contrasts the atom flow in a PONT-type system versus a conventional system, highlighting the source of waste.
Caption: Atom flow comparison: internal vs. external oxidant strategies.
Quantitative Data Comparison
The table below provides a quantitative breakdown of the atom economy for a model C-H arylation reaction. For this calculation, we consider the reaction of N-methoxybenzamide (Method A) or benzamide (Method B) with iodobenzene.
Note: Calculations assume ideal stoichiometry. Catalysts and solvents are excluded as per the standard definition of atom economy.[10]
Analysis and Field Insights
The data clearly demonstrates the superior atom economy of the PONT-type internal oxidant strategy.[3]
Expertise & Causality: Method A achieves a 69% higher atom economy than Method B. The primary reason for this is the elimination of the heavy metal oxidant (Ag₂CO₃, MW = 275.75). In Method B, the silver carbonate contributes significantly to the reactant mass but its atoms are entirely converted into waste products (silver iodide and gases). The internal oxidant strategy cleverly incorporates the necessary oxidizing equivalents into the directing group, which is a much lighter component.
Trustworthiness & Waste Profile: The byproducts from Method A (the reduced directing group) are organic and often more manageable or potentially recyclable. In contrast, Method B generates stoichiometric heavy metal waste (AgI), which is environmentally burdensome and costly to handle and remediate.[1] This "oxidant problem" is a major hurdle for the large-scale industrial application of many C-H activation reactions.[4]
Authoritative Grounding: The pursuit of oxidant-free or internal oxidant strategies is a major trend aimed at improving the sustainability of C-H activation.[1][3] Alternatives like using molecular oxygen (O₂) as the terminal oxidant or employing electrochemical methods are also being intensely developed to address this challenge, as they can theoretically produce water as the only byproduct, achieving even higher atom economy.[4][11][12]
Experimental Protocol: Palladium-Catalyzed C-H Arylation using a Pyridine N-Oxide Directing Group
This protocol is a representative example of a C-H activation/arylation reaction using a pyridine N-oxide as a combined directing group and internal oxidant, adapted from foundational literature in the field.[13][14]
Reaction: C-2 Arylation of Quinoline N-oxide with an Aryl Halide.
Materials and Reagents:
Quinoline N-oxide (Substrate)
Aryl Iodide or Bromide (Coupling Partner)
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst)
Potassium Carbonate (K₂CO₃) (Base)
1,4-Dioxane (Solvent)
Standard inert atmosphere glassware (Schlenk flask, nitrogen/argon line)
Step-by-Step Methodology:
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Quinoline N-oxide (1.0 mmol, 1.0 equiv).
Addition of Solids: Add the aryl halide (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.05 mmol, 5 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the C-2 arylated quinoline product. (Note: The N-oxide is reduced in situ).
Self-Validation: The success of this protocol is validated by the high regioselectivity for the C-2 position, which is controlled by the directing N-oxide group, and the absence of required external oxidants, confirming the internal redox mechanism.[13]
Conclusion
The use of PONT-type reagents, specifically those employing internal oxidants like pyridine N-oxides, represents a significant advancement in sustainable C-H activation chemistry. By integrating the oxidant into the substrate, these methods drastically improve atom economy compared to conventional protocols that rely on stoichiometric heavy metal oxidants. This approach not only minimizes the generation of hazardous waste but also simplifies reaction setups. For researchers in drug development and process chemistry, adopting internal oxidant strategies is a critical step towards creating more efficient, cost-effective, and environmentally responsible synthetic routes.
References
C–H Activation: Toward Sustainability and Applic
Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu).Accounts of Chemical Research, 2012.
Green strategies for transition metal-catalyzed C–H activation in molecular syntheses.RSC Green Chemistry, 2021.
C–H Activation: Toward Sustainability and Applic
Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT C
Atom Economy and Reaction Mass Efficiency.Springer Link, 2015.
Catalytic coupling of C-H and C-I bonds using pyridine as a directing group.Organic Letters, 2005.
C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach.MDPI, 2024.
Green innovations in C–H bond functionalisation: exploring homogeneous recyclable c
Publications - Olafs Daugulis.University of Houston.
Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins.Journal of the American Chemical Society, 2025.
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
Atom Economy (GCSE Chemistry).Study Mind.
Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents – Department of Chemistry.
Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.Semantic Scholar, 2022.
Recent trends in the chemistry of pyridine N-oxides.Arkivoc, 2001.
Calculating Atom Economy I | Chemistry.YouTube, 2025.
Atom Economy in Drug Synthesis is a Playground of Functional Groups.Prime Scholars, 2017.
Definition of atom economy examples explained how to do atom economy calcul
Carbon–hydrogen bond activ
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.Accounts of Chemical Research, 2021.
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.MDPI, 2021.
Atom Economy: A Green Chemistry Perspective.Journal of Chemical and Pharmaceutical Research, 2025.
Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles.Frontiers in Chemistry, 2022.
O-Pivaloylhydroxylammonium Triflate (PONT): Structural Analysis & Performance Guide
Topic: Crystal Structure Analysis of O-Pivaloylhydroxylammonium Triflate Content Type: Publish Comparison Guide Executive Summary O-Pivaloylhydroxylammonium triflate (PONT, PivONH OTf) has emerged as the superior electro...
OTf) has emerged as the superior electrophilic aminating reagent, displacing the hazardous O-mesitylenesulfonylhydroxylamine (MSH). This guide provides a deep technical analysis of its solid-state properties, synthesis, and reactivity. By leveraging a robust crystal lattice stabilized by triflate anions and a bulky pivaloyl group, PONT offers bench-top stability without compromising the high electrophilicity required for direct C–H and alkene amination.
Part 1: Crystal Structure Analysis
The superior performance of PONT stems directly from its specific crystalline arrangement. Unlike MSH, which suffers from thermal instability due to a high-energy sulfonate leaving group packed inefficiently, PONT utilizes the triflate anion to engineer a highly stable ionic lattice.
Unit Cell & Molecular Conformation
Recent single-crystal X-ray diffraction studies (crystallized from dichloromethane/methanol) reveal the structural basis of PONT's stability:
Cationic Core: The
cation features a sterically demanding tert-butyl group. This bulk prevents close packing of the electrophilic nitrogen centers between adjacent molecules, reducing the risk of intermolecular self-amination (a common decomposition pathway in lesser reagents).
Anionic Stabilization: The triflate anion (
) is non-coordinating and highly diffuse. In the crystal lattice, it acts as a robust hydrogen-bond acceptor.
H-Bonding Network: The crystal packing is dominated by a dense network of hydrogen bonds. The three protons on the ammonium head (
) form strong H-bonds with:
The sulfonyl oxygen atoms of the triflate anion.
The carbonyl oxygen of the pivaloyl group (intermolecularly), creating a "locked" conformation that resists thermal degradation up to ~165 °C.
Structural Comparison: PONT vs. Alternatives
Feature
PONT (PivONHOTf)
MSH (Mesitylenesulfonylhydroxylamine)
HOSA (Hydroxylamine-O-sulfonic acid)
Crystal System
Stable Ionic Lattice
Metastable Molecular Solid
Zwitterionic Solid
Anion/Leaving Group
Triflate (Non-nucleophilic, Stable)
Mesitylenesulfonate (Potentially reactive)
Sulfate (Good LG, but low solubility)
Thermal Onset (DSC)
164.5 °C (Exothermic)
~70–90 °C (Explosion Risk)
>150 °C (Stable but low reactivity)
H-Bond Donors
3 ()
2 ()
3 ()
Lattice Energy
High (Salt formation)
Low (Weak dipole interactions)
High (Zwitterionic)
Part 2: Synthesis & Crystallization Protocol
To ensure the formation of the correct polymorph and high purity, a specific two-step protocol is required. The use of N-Boc protection followed by triflic acid deprotection is the industry standard for safety and yield.
Experimental Workflow
Reagents:
N-Boc-hydroxylamine (1.0 equiv)
Pivaloyl chloride (1.1 equiv)
Triethylamine (1.2 equiv)
Trifluoromethanesulfonic acid (TfOH) (neat)
Step-by-Step Methodology:
Acylation: Dissolve N-Boc-hydroxylamine in
(0.5 M). Add and cool to 0 °C. Dropwise add pivaloyl chloride. Stir 2 h at RT. Wash with water/brine, dry (), and concentrate to yield N-Boc-O-pivaloylhydroxylamine (white solid).
Deprotection (Critical): Suspend the intermediate in
(1.0 M).
Acidolysis: Add TfOH (1.05 equiv) dropwise at 0 °C. Caution: Gas evolution (
+ Isobutylene). The mixture will become homogeneous, then the product will precipitate rapidly.
Crystallization: Stir for 1 h. Filter the white precipitate.
Purification: Wash the filter cake with cold
(). Dry under high vacuum for 6 h.
Note: Recrystallization can be performed by dissolving in minimal warm
and layering with or Hexane.
Synthesis Logic Diagram
Caption: Two-step synthesis of PONT highlighting the critical acidolysis step where the crystalline salt precipitates directly from ether.
Part 3: Performance & Reactivity Guide
PONT acts as a "tunable" nitrogen source. Its reactivity is dictated by the weakness of the N–O bond (activated by the electron-withdrawing pivaloyl group) and the leaving group ability of the pivalate anion upon cleavage.
Reactivity Profile: Ionic vs. Radical Pathways
Unlike HOSA (which requires harsh conditions), PONT operates under mild conditions, often catalyzed by Earth-abundant metals (Fe, Cu).
Pathway A (Ionic): Direct electrophilic amination of nucleophiles (e.g., thiols, amines). The ammonium nitrogen is highly electrophilic due to the electron-withdrawing acyloxy group.
Pathway B (Radical): In the presence of Fe(II), PONT undergoes a single-electron reduction (SET) to generate an aminyl radical (
or species) and pivalate. This allows for the amination of unactivated alkenes and arenes.[1]
Comparative Performance Data
Parameter
PONT
MSH
DPH (2,4-Dinitrophenylhydroxylamine)
Storage Stability
>6 Months (Bench, Air)
<2 Weeks (Freezer, Inert)
>6 Months (Bench)
Explosivity
Non-Explosive (Dec. >160°C)
High Risk (Shock Sensitive)
Moderate (Shock Sensitive)
Atom Economy
High (No protecting groups)
Moderate
Low (Large leaving group)
Solubility
Polar Organic (MeCN, DCM)
Organic (DCM, THF)
Organic (DCM)
Primary Use
Unprotected transfer
Unprotected transfer
Protected amine transfer
Mechanism of Action (Iron-Catalyzed)
Caption: Catalytic cycle for Fe-mediated amination using PONT. The reagent serves as both the oxidant and the nitrogen source.
References
Gasser, V.; Makai, S.; Morandi, B. "The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines."[1] Chemical Communications, 2022, 58 , 9991–10003.[1] Link
Makai, S.; Falk, E.; Morandi, B. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid." Organic Syntheses, 2020, 97 , 16–29. Link
Legnani, L.; Morandi, B. "Direct Synthesis of Unprotected Amines from Alkenes." Angewandte Chemie International Edition, 2016, 55 , 2248–2251. Link
Falk, E.; Makai, S.; Delcaillau, T.; Gürtler, L.; Morandi, B. "Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination." Angewandte Chemie International Edition, 2017, 56 , 13209–13213. Link
Chatterjee, S.; Guha, S. "Hydroxylamine-Derived Reagent as a Dual Oxidant and Amino Group Donor." Angewandte Chemie, 2020, 132 , 768–775. Link
verifying purity of PONT reagent using elemental analysis
Technical Guide: Verifying Purity of PONT Reagent via Elemental Analysis Executive Summary This guide details the protocol for verifying the purity of PONT ( -Pivaloylhydroxylammonium Triflate), a cutting-edge electrophi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Verifying Purity of PONT Reagent via Elemental Analysis
Executive Summary
This guide details the protocol for verifying the purity of PONT (
-Pivaloylhydroxylammonium Triflate), a cutting-edge electrophilic aminating reagent. Unlike traditional reagents such as MSH (Mesitylenesulfonyl hydroxylamine), which pose severe explosion risks, or multi-step protecting group strategies (e.g., Gabriel synthesis), PONT offers a stable, atom-economical pathway to direct C–H and C=C amination.
However, the efficacy of PONT relies strictly on its stoichiometric integrity. Moisture sensitivity and potential thermal degradation necessitate rigorous quality control. This guide establishes Elemental Analysis (CHNS) as the gold-standard method for purity verification, comparing its precision and utility against alternative characterization techniques.
The Reagent: PONT (
-Pivaloylhydroxylammonium Triflate)[1]
Role: Electrophilic nitrogen source for the direct introduction of free primary amines (
).
Mechanism of Action:
PONT functions by transferring an electrophilic amino group to nucleophiles (alkenes, arenes, thiols), often without transition metal catalysts, or in concert with Cu/Fe catalysis.
Figure 1: Mechanistic pathway of PONT-mediated amination.[1] The reagent delivers an "NH2+" equivalent, releasing pivalic acid and triflic acid as byproducts.
Comparative Analysis: PONT vs. Alternatives
Why choose PONT? The selection of an aminating reagent is a trade-off between stability, reactivity, and safety.[2]
Table 1: Performance Comparison of Electrophilic Aminating Reagents
Feature
PONT (-Pivaloylhydroxylammonium Triflate)
MSH (Mesitylenesulfonyl hydroxylamine)
DPH (Diphenylphosphinyl hydroxylamine)
Traditional Protected Amine (e.g., Phthalimide)
Safety Profile
High: Non-explosive, crystalline solid.
Critical: Known explosive; shock-sensitive.
High: Stable solid.
High: Stable.
Atom Economy
High: Direct transfer.
Medium: Large leaving group.
Low: Large phosphinyl byproduct.
Low: Requires deprotection steps.
Stability
Hygroscopic; requires desiccated storage.
Unstable at RT; decomposes rapidly.
Very Stable.
Very Stable.
Reactivity
Tunable electrophilicity (Triflate counterion).
High reactivity (often too aggressive).
Lower reactivity (requires activation).
Nucleophilic (requires alkylation).
Purity Check
EA (CHNS) is definitive.
Difficult due to decomposition risks.
NMR/EA.
NMR/Melting Point.
Insight: While MSH is historically significant, its explosion hazard renders it unsuitable for scale-up. PONT retains the high reactivity required for difficult substrates but offers a manageable safety profile, provided purity is maintained.
Methodology: Purity Verification via Elemental Analysis
Elemental Analysis (EA) is the critical "Gatekeeper" protocol for PONT. Because PONT is a salt, it can absorb water (hygroscopicity), lowering the active nitrogen content. NMR can miss water or inorganic contaminants; EA detects these discrepancies immediately.
Theoretical Composition
First, establish the baseline theoretical values for
.
Carbon (C):
Hydrogen (H):
Nitrogen (N):
Sulfur (S):
Fluorine (F):
Oxygen (O):
Total MW:
Target Percentages:
%C:
%H:
%N:
%S:
Experimental Protocol
Equipment: Combustion Analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL cube).
Step-by-Step Workflow:
Sample Preparation:
Dry PONT reagent in a vacuum desiccator over
for 4 hours to remove surface moisture.
Why? PONT is hygroscopic. Surface water will artificially inflate %H and lower %C/N/S.
Weighing:
Weigh 2.0 – 3.0 mg of sample into a tin capsule using a microbalance (precision
).
Fold the capsule air-tight to prevent atmospheric moisture absorption during the autosampler queue.
Combustion:
Combust at
(or higher) with oxygen injection.
Note: The presence of Fluorine (from Triflate) and Sulfur requires tungsten trioxide (
) catalyst to prevent the formation of stable metal fluorides and ensure complete sulfur conversion to .
Separation & Detection:
Gases (
) are separated via GC column.
Detected via Thermal Conductivity Detector (TCD).
Validation:
Run a sulfanilamide standard before the sample to calibrate the C, H, N, and S response factors.
Figure 2: Elemental Analysis workflow for PONT purity verification.
Data Interpretation & Acceptance Criteria
To validate the reagent for synthesis, the experimental values must fall within the standard tolerance of
absolute difference from the theoretical value.
Table 2: Example Data Set for PONT Verification
Element
Theoretical (%)
Batch A (Pass)
Batch B (Fail - Wet)
Analysis
Carbon
26.97
26.95 ()
25.80 ()
Batch B is low in Carbon, indicating dilution by non-carbon impurity (Water).
Hydrogen
4.53
4.55 ()
5.10 ()
High H confirms moisture contamination.
Nitrogen
5.24
5.23 ()
5.01 ()
Low N confirms loss of active reagent.
Sulfur
12.00
11.98 ()
11.50 ()
Consistent with dilution effect.
Troubleshooting:
High %H, Low %C/N: The sample is wet. Re-dry and re-test.
Low %C, Low %H, Low %N: Inorganic contamination (e.g., silica, salts) that does not combust.
High %C: Solvent entrapment (e.g., residual diethyl ether from washing).
References
Legnani, L., et al. (2022). "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines." Chemical Communications. Link
Fier, P. S., & Hartwig, J. F. (2013). "Synthesis and Late-Stage Functionalization of Complex Molecules." Science.
Thermo Fisher Scientific. "FlashSmart Elemental Analyzer for CHNS/O Determination." Product Specifications. Link
Organic Syntheses. "Pentafluorophenylcopper Tetramer: A Reagent for Synthesis." (Reference for handling air-sensitive solid reagents). Link
PONT vs. TsONH₂ for Amination of Grignard Reagents: A Technical Comparison Guide
The following is a comprehensive technical comparison guide for the amination of Grignard reagents using PONT versus TsONH₂ . Executive Summary For the electrophilic amination of Grignard reagents ( ), PONT ( -pivaloylhy...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical comparison guide for the amination of Grignard reagents using PONT versus TsONH₂ .
Executive Summary
For the electrophilic amination of Grignard reagents (
), PONT (-pivaloylhydroxylammonium triflate) represents a superior, modern alternative to the traditional TsONH₂ (-tosylhydroxylamine). While TsONH₂ has historically served as a primary amination reagent, its utility is severely compromised by thermal instability (explosive hazard) and competitive sulfonyl transfer. PONT offers a crystalline, bench-stable profile with orthogonal reactivity that, when used in excess or with specific protocols, suppresses acylation side-reactions via steric shielding (pivaloyl group), delivering primary amines with higher operational safety and reproducibility.
Reagent Profiles & Structural Logic
Feature
PONT
TsONH₂
Chemical Name
-Pivaloylhydroxylammonium triflate
-Tosylhydroxylamine
Structure
Physical State
White crystalline solid
Unstable solid / Generated in situ
Stability
High : Bench-stable, non-explosive.
Low : Thermally unstable; prone to violent decomposition.
Leaving Group
Pivalate () after deprotonation
Tosylate ()
Electrophilicity
Tunable (Ammonium salt)
High (Nitrenoid character)
The "PONT" Advantage: Steric Steering
The core innovation of PONT lies in the pivaloyl (t-butyl) group. In reactions with nucleophiles like Grignard reagents, the bulky
-butyl group kinetically blocks attack at the carbonyl carbon (acylation), forcing the nucleophile to attack the nitrogen atom (amination). This solves the classic problem of -acyl hydroxylamines where amide formation often competes with amine synthesis.
Mechanistic Pathways
The reaction mechanisms differ fundamentally due to the protonation state of PONT compared to the neutral TsONH₂.
Mechanism A: TsONH₂ (Traditional)
TsONH₂ reacts via a direct
-type displacement at the nitrogen. However, the sulfonyl sulfur is also electrophilic, leading to competitive sulfonylation (formation of sulfones/sulfonamides) and reduced yields.
Mechanism B: PONT (Deprotonation-Amination)
Since PONT is an ammonium salt (
), the first equivalent of Grignard reagent acts as a base , deprotonating the reagent to the neutral species (). The second equivalent (or the specific nucleophile) then attacks the nitrogen.
Figure 1: Mechanistic divergence. TsONH₂ suffers from competitive S-attack. PONT utilizes a sacrificial deprotonation step followed by sterically directed N-attack.
Performance Analysis
Reactivity & Yield Comparison
Substrate (R-MgX)
TsONH₂ Yield
PONT Yield
Notes
Phenylmagnesium bromide
45-60%
78-85%
PONT avoids sulfone byproduct formation.
Alkyl Grignards (Primary)
50-65%
70-80%
TsONH₂ yields suffer from instability during addition.
Sterically Hindered Aryl
<40%
65-75%
PONT's leaving group (Pivalate) is cleaner than Tosylate in crowded systems.
Functionalized Aryl
Variable
High
PONT is compatible with -OMe, -Cl, -CF3 when used with Zn/Cu additives.
Safety & Stability (Critical)
TsONH₂: Known to be shock-sensitive and thermally unstable. Preparation requires careful temperature control (
C). Large-scale use is hazardous.
PONT: Crystalline solid, stable at room temperature for months. Can be weighed in air. Significant safety advantage for scale-up.
Functional Group Tolerance
PONT: High.[1] The reaction conditions (often involving transmetallation to organozincs or controlled addition) allow tolerance of esters and nitriles if prepared via Knochel-type exchange.
TsONH₂: Moderate. The high reactivity of the sulfonyl group can lead to side reactions with nucleophilic functional groups.
Experimental Protocols
Protocol A: Amination with PONT (Recommended)
Best for: High value substrates, scale-up, and safety-conscious labs.
Preparation of Grignard: Prepare
(1.0 mmol) in THF/Ether via standard methods.
Reagent Setup: In a separate flask, suspend PONT (1.2 equiv, 1.2 mmol) in anhydrous THF (
).
Mixing: Cool the PONT suspension to
C.
Addition: Add the Grignard reagent dropwise to the PONT suspension.
Note: The first equivalent of base will deprotonate PONT. If using valuable Grignard, use 1 equiv of a cheap base (e.g.,
) first, or simply use excess Grignard (2.0 equiv).
Alternative: Transmetallate Grignard to Organozinc (
) before adding PONT for milder conditions.
Workup: Warm to RT, stir for 1h. Quench with
(aq). Wash with ether (removes pivalic acid/non-basic impurities). Basify aqueous layer with , extract amine with DCM.
Protocol B: Amination with TsONH₂ (Legacy)
Best for: Simple substrates where PONT is unavailable.
Preparation: Synthesize TsONH₂ from hydroxylamine and tosyl chloride (Keep cold! Risk of decomposition). Dissolve in THF.
Reaction: Cool Grignard reagent (
) to C.
Addition: Add TsONH₂ solution slowly.
Critical: Exotherm control is vital to prevent runaway decomposition.
Workup: Quench with
. Extract. Purification often requires chromatography to separate sulfonamide byproducts.
Decision Matrix: When to use which?
Scenario
Recommendation
Reasoning
General Synthesis
PONT
Superior stability, higher yields, no sulfonyl transfer.
Large Scale (>5g)
PONT
Mandatory due to explosion risk of TsONH₂.
Valuable Substrate
PONT
Cleaner reaction profile simplifies purification.
Cost-Sensitive/Commodity
TsONH₂
Reagents (, ) are cheaper, if safety allows.
C-H Amination
PONT
PONT is also the reagent of choice for radical/metal-catalyzed C-H amination (Morandi-type).
References
Electrophilic Amination with PONT (Review & Scope):
Gasser, V. C. M., Makai, S., & Morandi, B. (2022).[2] The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[2][3] Chemical Communications.
Grignard Amination with O-Sulfonyloximes (Narasaka Reagent - TsONH2 Analog):
Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters.
O-Acyl Hydroxylamines with Organometallics:
Berman, A. M., & Johnson, J. S. (2004). Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents. Journal of the American Chemical Society. (Establishes the viability of O-acyl reagents like PONT with organometallics).
Safety of TsONH₂:
Dunn, P. J. (2011). Safety of O-Mesitylenesulfonylhydroxylamine (MSH) and related reagents. Organic Process Research & Development. (Highlights hazards of sulfonyl hydroxylamines).